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  • Product: 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid
  • CAS: 126861-66-3

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid

Abstract: This document provides an in-depth technical guide for the comprehensive physicochemical characterization of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, a substituted indazole derivative of interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical guide for the comprehensive physicochemical characterization of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, a substituted indazole derivative of interest in medicinal chemistry and drug development. Recognizing that this specific molecule is not extensively cataloged in public literature, this guide emphasizes the foundational principles and robust experimental protocols required to generate and validate its core physicochemical data. We move beyond simple data reporting to explain the scientific rationale behind each experimental choice, ensuring a self-validating and reproducible characterization workflow. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation of novel chemical entities.

Introduction and Strategic Context

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Indazole derivatives exhibit a wide spectrum of activities, including anti-inflammatory, anti-tumor, and anti-emetic properties.[2] The molecule of interest, 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, combines this core with a carboxylic acid functional group, critical for modulating solubility and target binding, and a 4-chlorobenzyl substituent at the N-2 position.

The regiochemistry of substitution on the indazole nitrogen is a critical determinant of biological activity. While the 1H-tautomer is often thermodynamically more stable, targeted synthesis of the 2H-isomer is a common strategy in drug design, with studies showing that 2H-regioisomers can exhibit superior potency for certain targets.[2][3] Therefore, unambiguous confirmation of the N-2 substitution is the first analytical checkpoint post-synthesis.

Physicochemical characterization is not a perfunctory exercise; it is the foundation upon which all subsequent development activities are built. Properties such as melting point, solubility, and pKa govern a molecule's processability, formulation strategy, and, most critically, its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). This guide provides the authoritative protocols to establish these parameters with high fidelity.

Molecular Structure and Predicted Properties

Prior to embarking on extensive laboratory work, in-silico prediction provides valuable estimates of a compound's properties, guiding experimental design. These computational models leverage vast datasets to forecast behavior based on molecular structure.

Identifier Value
IUPAC Name 2-(4-chlorobenzyl)-2H-indazole-3-carboxylic acid
Molecular Formula C₁₅H₁₁ClN₂O₂
Molecular Weight 286.72 g/mol
Canonical SMILES C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)Cl)C(=O)O

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Development
LogP (Octanol/Water) 3.5 - 4.5 Indicates lipophilicity; influences membrane permeability and absorption.
Aqueous Solubility Low A key challenge for oral bioavailability; dictates formulation needs (e.g., salt forms, amorphous dispersions).

| pKa (Acidic) | 3.0 - 4.0 | Governs the degree of ionization at physiological pH, profoundly impacting solubility and absorption in the GI tract.[4][5] |

Note: Predicted values are derived from standard computational algorithms (e.g., QSPR, QM/MM methods) and should be confirmed experimentally. The accuracy of these predictions can be affected by factors like conformational flexibility and intramolecular interactions.[5][6][7]

Synthesis and Structural Verification

The synthesis of 2H-indazole derivatives typically involves the N-alkylation of a suitable indazole precursor, such as methyl 1H-indazole-3-carboxylate.[3] This reaction often yields a mixture of N-1 and N-2 regioisomers, which must be separated chromatographically.

Unambiguous structural confirmation of the desired 2-(4-Chlorobenzyl) isomer is paramount. This is achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOESY) experiments, which can elucidate the spatial relationships and through-bond correlations that definitively distinguish the N-1 and N-2 isomers.[3]

Core Experimental Characterization Protocols

The following sections detail the authoritative, field-proven methodologies for determining the critical physicochemical properties of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.

Melting Point (MP) Determination for Identity and Purity

Causality: The melting point is a thermal property that serves as a primary indicator of a crystalline compound's identity and purity.[8] Pure compounds exhibit a sharp, well-defined melting range, whereas impurities typically depress the melting point and broaden the range. This analysis is a fundamental quality control check.[8][9]

Protocol: USP/Ph. Eur. Capillary Method (Class Ia) This method is the pharmacopeial standard for its reliability and precision.[10][11]

  • Apparatus Calibration: Verify the performance of the melting point apparatus using certified reference standards (e.g., from USP or MilliporeSigma) that bracket the expected melting point of the sample.[10][11] Calibration must be performed at regular intervals.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load the sample into a standard capillary tube (e.g., 1.3–1.5 mm O.D.) to a packing height of 2-3 mm.

  • Initial Determination (Scouting): Perform a rapid determination by heating at a high rate (e.g., 10-20 °C/min) to find the approximate melting temperature.

  • Accurate Determination:

    • Set the starting temperature of the apparatus to at least 10 °C below the approximate melting point found in the scouting run.

    • Once the start temperature is reached, introduce the sample capillary.

    • Initiate heating at a controlled, constant rate of 1 °C per minute.[10]

    • Record T-onset: The temperature at which the first drop of liquid becomes visible.

    • Record T-clear: The temperature at which the last solid particle melts completely.

  • Reporting: Report the result as the melting range (T-onset – T-clear). Perform the measurement in triplicate to ensure reproducibility.

Melting_Point_Workflow start Start calibrate Calibrate Apparatus with Reference Standards start->calibrate prepare_sample Prepare Dry, Powdered Sample in Capillary calibrate->prepare_sample scout_run Perform Rapid Scout Run (Find Approx. MP) prepare_sample->scout_run accurate_run Set Start Temp to MP-10°C Heat at 1°C/min scout_run->accurate_run observe Observe & Record Onset and Clear Points accurate_run->observe report Report Melting Range (Triplicate Measurements) observe->report end_node End report->end_node

Caption: Workflow for Pharmacopeia-Compliant Melting Point Determination.

Equilibrium Aqueous Solubility (S)

Causality: Aqueous solubility is a critical factor for orally administered drugs, as dissolution is the rate-limiting step for absorption. Poor solubility can lead to low and variable bioavailability. The World Health Organization (WHO) recommends the shake-flask method for determining equilibrium solubility, particularly for Biopharmaceutics Classification System (BCS) applications.[12][13]

Protocol: Saturation Shake-Flask Method (WHO/BCS Guideline) This method determines the thermodynamic equilibrium solubility, which is the most relevant value for predicting in-vivo dissolution.[12][14]

  • Buffer Preparation: Prepare pharmacopeial-grade buffers at a minimum of three pH levels relevant to the gastrointestinal tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[13]

  • Experimental Setup:

    • For each pH buffer, add an excess amount of the compound to a known volume of buffer in a sealed, inert container (e.g., glass vial). "Excess" ensures that a solid phase remains at equilibrium.

    • Prepare each condition in triplicate.

  • Equilibration: Place the sealed vials in a constant temperature shaker bath, typically maintained at 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is common, but the exact time should be established by sampling at intermediate points (e.g., 24, 48, 72 hours) to confirm that the concentration has plateaued.[14]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed at 37 °C to let the excess solid settle. Separate the saturated supernatant from the solid phase using an appropriate method that does not alter the concentration, such as centrifugation followed by careful withdrawal of the supernatant, or filtration through a low-binding filter (e.g., PVDF).

  • Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Reporting: Report the solubility at each pH value in mg/mL or µg/mL. The solid phase remaining after the experiment should be analyzed (e.g., by XRPD) to confirm that no polymorphic or phase transformation has occurred.[13]

Solubility_Workflow start Start prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) start->prep_buffers add_excess Add Excess Compound to Each Buffer (n=3) prep_buffers->add_excess equilibrate Equilibrate at 37°C (e.g., 48h Shake) add_excess->equilibrate phase_sep Separate Solid/Liquid (Centrifuge/Filter) equilibrate->phase_sep analyze Quantify Supernatant (Validated HPLC Method) phase_sep->analyze report Calculate & Report Solubility (mg/mL) analyze->report end_node End report->end_node

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Acid Dissociation Constant (pKa)

Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms.[4] For 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, the carboxylic acid group is expected to be the primary ionizable center. Its pKa will dictate the charge state of the molecule across the physiological pH range, which in turn dramatically affects solubility, permeability, and receptor interactions.

Protocol: Potentiometric Titration Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds.

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard pH buffers (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. For compounds with low water solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be required. The effect of the co-solvent must be accounted for, often by extrapolating results from several co-solvent concentrations back to 0% to determine the aqueous pKa.

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain constant temperature.

    • Using a calibrated auto-burette, perform a titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M KOH) to the acidic compound solution.

    • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This point can be accurately determined from the first or second derivative of the titration curve.

  • Reporting: Report the pKa value, the temperature of the measurement, and the solvent system used. Perform the determination in triplicate.

pKa_Workflow start Start calibrate Calibrate pH Meter & Electrode start->calibrate prepare_sample Prepare Compound Solution (Aqueous or Co-solvent) calibrate->prepare_sample titrate Titrate with Standardized Base (Record pH vs. Volume) prepare_sample->titrate analyze Plot Titration Curve & its Derivatives titrate->analyze determine_pka Identify Half-Equivalence Point pKa = pH at V/2 analyze->determine_pka report Report pKa Value (Triplicate Measurements) determine_pka->report end_node End report->end_node

Caption: Workflow for Potentiometric Titration to Determine pKa.

Data Summary and Interpretation

While specific experimental data for the title compound is not publicly available, we can present a template for data reporting and provide comparative values for the parent scaffold, indazole-3-carboxylic acid, where known.

Table 2: Summary of Physicochemical Properties

Property Methodology Conditions Result for Indazole-3-carboxylic acid (CAS 4498-67-3) Result for Title Compound (To Be Determined)
Melting Point USP Capillary Method 1 °C/min ramp rate 266-270 °C (decomposes) TBD (°C)
Aqueous Solubility Shake-Flask pH 1.2, 37 °C TBD TBD (mg/mL)
Aqueous Solubility Shake-Flask pH 4.5, 37 °C TBD TBD (mg/mL)
Aqueous Solubility Shake-Flask pH 6.8, 37 °C TBD TBD (mg/mL)

| pKa | Potentiometric Titration | 25 °C, Aqueous | TBD | TBD |

Interpretation: The addition of the lipophilic 4-chlorobenzyl group is expected to significantly decrease the aqueous solubility and increase the LogP compared to the parent indazole-3-carboxylic acid. The melting point may decrease due to the disruption of the crystal lattice packing that is likely present in the parent acid, which can form strong intermolecular hydrogen bonds. The pKa of the carboxylic acid is not expected to change dramatically, as the N-2 substituent is electronically distant, but a minor shift may be observed.

Conclusion

The systematic characterization of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, as outlined in this guide, is a prerequisite for its rational development as a potential therapeutic agent. By adhering to these robust, authoritative protocols, researchers can generate high-quality, reproducible data on melting point, solubility, and pKa. This foundational knowledge is indispensable for guiding formulation design, interpreting biological data, and ultimately ensuring the successful progression of a promising chemical entity from the laboratory to preclinical and clinical evaluation.

References

  • Tripathi D, et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4): 15-29. [Link]

  • Zhang, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of New Drugs, 28(19), 2351-2356. [Link]

  • World Health Organization (WHO). (2018). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms (Annex 4). WHO Technical Report Series, No. 1010. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. [Link]

  • Multiple Authors. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Google Scholar.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-322. [Link]

  • Sandoval-Lira, J., et al. (2024). Comparative Analysis of pKa Predictions for Arsonic Acids Using Density Functional Theory-Based and Machine Learning Approaches. International Journal of Molecular Sciences, 25(5), 2849. [Link]

  • Sandoval-Lira, J., et al. (2024). pKa predictions for arsonic acid derivatives. ChemRxiv. [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

  • University of Alberta. (n.d.). Melting Point Determination. Organic Laboratory Techniques. [Link]

  • Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • Schaller, A., et al. (2023). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem Compound Database. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

  • Li, W., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4919-4942. [Link]

  • Candeias, N. R., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-883. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties. CompTox Chemicals Dashboard. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. [Link]

  • Yerragunta, V., et al. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(1), 233-240. [Link]

  • Hernández-Luis, F., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(10), 1665. [Link]

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Exploratory

An In-Depth Technical Guide on the Biological Activity of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the biological activity of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, a key hetero...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, a key heterocyclic compound in the landscape of modern drug discovery. While much of the contemporary research focuses on its carboxamide derivatives, this document elucidates the foundational role and inferred biological activity of the parent carboxylic acid. The primary biological target for this class of molecules is the prostanoid EP4 receptor, a critical node in inflammatory and immunosuppressive signaling pathways, particularly within the tumor microenvironment. This guide will delve into the mechanism of action, synthesis, and the experimental protocols used to evaluate the biological activity of this compound and its close analogues, providing a robust resource for researchers in medicinal chemistry and pharmacology.

Introduction: The Significance of the 2H-Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The constitutional isomerism of the indazole ring, particularly the distinction between 1H- and 2H-indazoles, plays a pivotal role in determining the pharmacological profile of its derivatives. Recent research has highlighted the therapeutic potential of 2H-indazole-3-carboxamides as potent and selective antagonists of the prostanoid EP4 receptor, a G-protein coupled receptor (GPCR) that is increasingly recognized as a key target in immuno-oncology.[1][2]

The subject of this guide, 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, represents a crucial intermediate in the synthesis of these potent EP4 receptor antagonists.[3] The 2H-regioisomer has been demonstrated to be essential for high-affinity binding and potent antagonism of the EP4 receptor, a finding that underscores the importance of precise regiochemical control during synthesis.[3]

Mechanism of Action: Targeting the Prostaglandin E2/EP4 Receptor Signaling Pathway

The primary mechanism of action for 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid and its derivatives is the antagonism of the prostanoid EP4 receptor.[1][2] The EP4 receptor is activated by its endogenous ligand, prostaglandin E2 (PGE2), which is often found at elevated levels in the tumor microenvironment and sites of inflammation.[4]

Activation of the EP4 receptor by PGE2 initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase.[3] This, in turn, elevates intracellular levels of cyclic adenosine monophosphate (cAMP).[3] The increased cAMP then activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to the transcription of genes involved in inflammation, immunosuppression, and cell proliferation.[3][5]

By acting as a competitive antagonist, 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is hypothesized to bind to the EP4 receptor and block the binding of PGE2, thereby inhibiting the downstream signaling cascade. This leads to a reduction in intracellular cAMP levels and a subsequent decrease in the transcription of PGE2-responsive genes.[3] This antagonistic activity can reverse the immunosuppressive effects of PGE2 in the tumor microenvironment, thereby enhancing anti-tumor immune responses.[1][2]

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_drug Pharmacological Intervention PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds Gas Gαs EP4->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gas->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE Binds to Gene Gene Transcription (Inflammation, Immunosuppression) CRE->Gene Initiates Indazole 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid Indazole->EP4 Antagonizes

Figure 1: PGE2/EP4 Receptor Signaling Pathway and the Point of Antagonism.

Synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid

The synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is a multi-step process that begins with the N-alkylation of a commercially available indazole precursor. The key challenge in this synthesis is the regioselective alkylation to obtain the desired 2H-isomer over the thermodynamically more stable 1H-isomer.[3]

Synthetic Scheme

The synthesis typically proceeds as follows:

  • N-Alkylation: Methyl 1H-indazole-3-carboxylate is reacted with 4-chlorobenzyl bromide in the presence of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF). This reaction yields a mixture of two regioisomers: methyl 2-(4-chlorobenzyl)-2H-indazole-3-carboxylate and methyl 1-(4-chlorobenzyl)-1H-indazole-3-carboxylate. These isomers can be separated by silica gel chromatography.[3]

  • Hydrolysis: The isolated methyl 2-(4-chlorobenzyl)-2H-indazole-3-carboxylate is then subjected to hydrolysis using a base like lithium hydroxide (LiOH) in a mixture of solvents such as tetrahydrofuran (THF), methanol (MeOH), and water. This step cleaves the methyl ester to afford the final product, 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.[3]

Synthesis_Workflow Start Methyl 1H-indazole-3-carboxylate + 4-Chlorobenzyl bromide Reaction1 N-Alkylation (KOH, DMF) Start->Reaction1 Mixture Mixture of 1H and 2H isomers Reaction1->Mixture Separation Silica Gel Chromatography Mixture->Separation Isomer2H Methyl 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylate Separation->Isomer2H Reaction2 Hydrolysis (LiOH, THF/MeOH/H2O) Isomer2H->Reaction2 Product 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid Reaction2->Product

Figure 2: Synthetic Workflow for 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.

Biological Evaluation: In Vitro Assays

The biological activity of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid as an EP4 receptor antagonist can be determined using a panel of in vitro cell-based assays. The following protocols are based on established methods for evaluating potent 2H-indazole-3-carboxamide derivatives and are directly applicable to the carboxylic acid.[3]

GloSensor™ cAMP Assay for EP4 Antagonism

This assay measures changes in intracellular cAMP levels in response to EP4 receptor activation and inhibition.[6][7][8][9]

Principle: The GloSensor™ cAMP Assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. Binding of cAMP to this domain induces a conformational change in the luciferase, leading to a significant increase in light output.[9]

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are transiently transfected with a pGloSensor™-22F cAMP plasmid, which expresses the cAMP-sensitive luciferase.

    • HEK293 cells stably overexpressing the human EP4 receptor (HEK293-EP4) are used to ensure a robust signal.

  • Assay Preparation:

    • Transfected HEK293-EP4 cells are seeded into 384-well white-walled assay plates.

    • The cells are then equilibrated with the GloSensor™ cAMP Reagent in a CO2-independent medium for approximately 2 hours at room temperature.

  • Compound Treatment and Agonist Challenge:

    • Varying concentrations of the test compound, 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, are added to the wells.

    • The plate is incubated for a short period to allow the compound to bind to the EP4 receptors.

    • An EC80 concentration of the EP4 agonist, PGE2, is then added to all wells (except for the negative control) to stimulate cAMP production.

  • Signal Detection and Data Analysis:

    • Luminescence is measured using a plate reader after a 15-30 minute incubation at room temperature.

    • The data is normalized to the positive (PGE2 alone) and negative (vehicle) controls.

    • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the PGE2-induced cAMP production, is calculated using non-linear regression analysis.

CRE Reporter Assay

This assay provides a downstream functional readout of EP4 receptor activation by measuring the transcription of a reporter gene under the control of a CRE promoter.[5]

Principle: Activation of the EP4 receptor leads to an increase in cAMP, which in turn activates the transcription factor CREB. Phosphorylated CREB binds to CREs in the promoter of a reporter gene (e.g., luciferase), driving its expression. The amount of luciferase produced is proportional to the level of EP4 receptor activation.

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • HEK293-EP4 cells are co-transfected with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • Transfected cells are seeded in 96-well plates.

    • Cells are treated with a serial dilution of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid for a predefined period.

    • Subsequently, cells are stimulated with a fixed concentration of PGE2.

  • Cell Lysis and Luciferase Assay:

    • After incubation, the cells are lysed.

    • The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.

  • Data Analysis:

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.

    • The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the antagonist concentration.

Expected Biological Activity and Structure-Activity Relationship (SAR)

  • Potency: The 2H-indazole scaffold is crucial for potent EP4 antagonism. The corresponding 1H-regioisomers typically exhibit significantly lower or no activity.[3] Therefore, 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is expected to be a potent EP4 receptor antagonist.

  • Selectivity: The 2H-indazole-3-carboxamide series has demonstrated high selectivity for the EP4 receptor over other prostanoid receptors (EP1, EP2, and EP3).[3] It is highly probable that the carboxylic acid precursor shares this selectivity profile.

  • Role of the Carboxylic Acid: The carboxylic acid moiety is a key pharmacophoric feature. It is likely involved in crucial hydrogen bonding interactions with residues in the EP4 receptor binding pocket, such as Tyrosine and Arginine.[3] This interaction is mimicked by the terminal carboxylic acid on the amide derivatives, which are often designed as prodrugs or to enhance pharmacokinetic properties.

Table 1: Comparative Biological Activity of a Representative 2H-Indazole-3-Carboxamide Derivative

CompoundAssayTargetIC50 (nM)Reference
Compound 14 (a 2H-indazole-3-carboxamide)GloSensor™ cAMP AssayHuman EP41.1 ± 0.1[3]
Compound 14 (a 2H-indazole-3-carboxamide)CRE Reporter AssayHuman EP44.1 ± 0.2[3]

Note: Compound 14 is a closely related analogue, and its data is presented to provide a benchmark for the expected potency of the 2H-indazole scaffold.

Conclusion and Future Directions

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is a pivotal molecule in the development of potent and selective EP4 receptor antagonists. Its synthesis highlights the importance of regiochemical control in achieving the desired pharmacological activity. Based on the robust data from its carboxamide derivatives, this carboxylic acid is strongly predicted to be a potent antagonist of the EP4 receptor, with a mechanism of action centered on the inhibition of the PGE2-cAMP signaling pathway.

Future research should focus on the direct biological evaluation of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid to confirm its potency and selectivity. Further exploration of its pharmacokinetic and pharmacodynamic properties would be invaluable for its potential development as a therapeutic agent or as a benchmark for future drug design efforts targeting the EP4 receptor for the treatment of cancer and inflammatory diseases.

References

  • Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. PubMed. [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]

  • Discovery of 2 H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Request PDF. [Link]

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. East China Normal University. [Link]

  • Luciferase Reporter Assay System for Deciphering GPCR Pathways. PMC. [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. [Link]

  • CRE-Luc GPCR Reporter Mouse Portfolio. Taconic Biosciences. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. PMC. [Link]

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Foundational

An In-Depth Technical Guide to 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic Acid: Synthesis, Analogs, and Therapeutic Potential

Abstract The 2H-indazole-3-carboxylic acid scaffold represents a privileged core in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2H-indazole-3-carboxylic acid scaffold represents a privileged core in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, its structural analogs, and derivatives. We will delve into the synthetic strategies for accessing this key molecular framework, with a particular focus on achieving regiochemical control at the N-2 position of the indazole ring. Furthermore, this guide will explore the diverse biological activities associated with this class of compounds, including their roles as kinase inhibitors and receptor antagonists. A critical analysis of structure-activity relationships (SAR) will be presented, offering insights into the chemical features that govern their therapeutic efficacy. Detailed experimental protocols, data tables, and pathway diagrams are included to equip researchers, scientists, and drug development professionals with the necessary knowledge to advance their research in this promising area of drug discovery.

Introduction: The Significance of the 2H-Indazole-3-Carboxylic Acid Scaffold

Indazole-containing compounds have emerged as a cornerstone in the development of novel therapeutics, with several approved drugs, such as the anticancer agents pazopanib and axitinib, featuring this heterocyclic core. The 2H-indazole regioisomer, in particular, has garnered significant attention due to its unique electronic and steric properties that can be exploited to achieve high-affinity and selective interactions with biological targets. The 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid scaffold combines the established therapeutic potential of the 2H-indazole core with a substituted benzyl moiety, offering a rich platform for chemical modification and optimization of pharmacological properties.

The presence of the carboxylic acid at the 3-position provides a key handle for the introduction of diverse functionalities through amide bond formation, esterification, or other chemical transformations. The 4-chlorobenzyl group at the N-2 position plays a crucial role in orienting the molecule within the binding pockets of target proteins and contributes to its overall physicochemical properties. This guide will explore the synthesis of this core structure and its derivatives, and their application in targeting a range of diseases, including cancer and inflammatory disorders.

Synthetic Strategies for 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic Acid and Its Analogs

The synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid and its derivatives typically commences from a commercially available indazole precursor, such as methyl 1H-indazole-3-carboxylate. A critical step in the synthesis is the regioselective N-alkylation to obtain the desired 2H-indazole isomer over the thermodynamically more stable 1H-isomer.

A general and effective synthetic route is outlined below:

Synthetic_Route A Methyl 1H-indazole-3-carboxylate B Methyl 2-(4-chlorobenzyl)-2H-indazole-3-carboxylate (2H-regioisomer) A->B 1. 4-Chlorobenzyl bromide, Base (e.g., KOH) 2. Regioisomer separation C 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid B->C Ester Hydrolysis (e.g., LiOH) D Amide Derivatives C->D Amide Coupling (e.g., HATU, DIPEA)

Figure 1: General synthetic pathway to 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid and its amide derivatives.
Regioselective N-Alkylation

The alkylation of 1H-indazole-3-carboxylates with alkyl halides in the presence of a base typically yields a mixture of N-1 and N-2 alkylated products. The separation of these regioisomers can be achieved by silica gel chromatography. The choice of base and solvent can influence the ratio of the two isomers. For instance, the use of potassium hydroxide in a polar aprotic solvent like dimethylformamide (DMF) is a common practice.

Ester Hydrolysis

Once the desired methyl 2-(4-chlorobenzyl)-2H-indazole-3-carboxylate is isolated, the carboxylic acid can be obtained through saponification. This is typically achieved by treating the ester with a base such as lithium hydroxide in a mixture of solvents like tetrahydrofuran, methanol, and water. Subsequent acidification of the reaction mixture yields the target carboxylic acid.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid serves as a versatile functional group for further derivatization. The most common modification is the formation of amide bonds with a wide range of amines. This is typically facilitated by standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Biological Activities and Therapeutic Applications

Derivatives of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid have demonstrated significant potential in various therapeutic areas, primarily as kinase inhibitors and receptor antagonists.

Anticancer Activity

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. Several derivatives of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid have been investigated for their antiproliferative and apoptotic activities against various cancer cell lines.

One notable application is in the development of prostanoid EP4 receptor antagonists for colorectal cancer immunotherapy.[1] The prostaglandin E2 (PGE2)/EP4 receptor signaling pathway is implicated in creating an immunosuppressive tumor microenvironment. Antagonists of the EP4 receptor can enhance antitumor immunity. A derivative of the topic compound, 4-((2-(4-Chlorobenzyl)-2H-indazole-3-carboxamido)methyl)benzoic Acid, has been identified as a potent EP4 receptor antagonist.[1]

Anti-inflammatory and Antimicrobial Activities

The 2H-indazole core is also found in compounds with anti-inflammatory and antimicrobial properties. While specific studies on the anti-inflammatory and antimicrobial activities of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid itself are limited, the broader class of 2H-indazole derivatives has shown promise in these areas. For example, some 2-phenyl-2H-indazole derivatives have exhibited potent antiprotozoal activity.[2]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid derivatives is highly dependent on the nature and substitution pattern of the various components of the molecule.

The Importance of the 2H-Indazole Regioisomer

For many biological targets, including the EP4 receptor, the 2H-indazole regioisomer is crucial for potent activity. In a study on EP4 receptor antagonists, the 2H-indazole analogs exhibited significantly higher potency compared to their 1H-counterparts.[1]

Modifications of the 4-Chlorobenzyl Group

The 4-chlorobenzyl moiety at the N-2 position plays a significant role in binding to the target protein. Modifications to the phenyl ring of this group can have a profound impact on activity. For instance, the position and electronic nature of the substituent can influence the binding affinity and selectivity.

Derivatization of the 3-Carboxylic Acid

As previously mentioned, the carboxylic acid at the C-3 position is a key point for derivatization. The conversion of the carboxylic acid to various amides allows for the exploration of a wide chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The nature of the amine used in the amide coupling can significantly affect the biological activity.

The following table summarizes some key SAR findings for 2H-indazole-3-carboxamide derivatives as EP4 receptor antagonists:[1]

ModificationObservation
Regioisomer 2H-indazole is strongly preferred over the 1H-isomer for EP4 antagonistic activity.
N-2 Substituent The 4-chlorobenzyl group is a favorable substituent for potent activity.
C-3 Amide A variety of amines can be tolerated, with the specific choice influencing potency and pharmacokinetic properties.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid and its derivatives.

Synthesis of Methyl 2-(4-chlorobenzyl)-2H-indazole-3-carboxylate

Protocol_1 Start Methyl 1H-indazole-3-carboxylate 4-Chlorobenzyl bromide KOH, DMF Step1 Stir at room temperature Start->Step1 Step2 Reaction monitoring (TLC) Step1->Step2 Step3 Work-up and extraction Step2->Step3 Step4 Silica gel chromatography Step3->Step4 Product Methyl 2-(4-chlorobenzyl)-2H-indazole-3-carboxylate Step4->Product

Figure 2: Workflow for the synthesis of Methyl 2-(4-chlorobenzyl)-2H-indazole-3-carboxylate.

Procedure:

  • To a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, add potassium hydroxide (KOH).

  • To this mixture, add 4-chlorobenzyl bromide and stir the reaction at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N-1 and N-2 regioisomers and obtain pure methyl 2-(4-chlorobenzyl)-2H-indazole-3-carboxylate.

Synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid

Procedure:

  • Dissolve methyl 2-(4-chlorobenzyl)-2H-indazole-3-carboxylate in a mixture of THF, methanol, and water.

  • Add lithium hydroxide (LiOH) and stir the mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to afford 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.

Synthesis of Amide Derivatives

Procedure:

  • To a solution of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Add the desired amine and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the desired amide derivative.

Conclusion

The 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid scaffold is a highly valuable platform in drug discovery, offering a versatile starting point for the synthesis of a wide range of biologically active molecules. The synthetic routes to this core and its derivatives are well-established, with the regioselective N-alkylation being a key step. The diverse biological activities, particularly as anticancer and anti-inflammatory agents, underscore the therapeutic potential of this chemical class. The structure-activity relationships discussed in this guide provide a framework for the rational design of new and improved analogs. The detailed experimental protocols serve as a practical resource for researchers aiming to explore the chemistry and biology of these promising compounds. Further investigation into the full therapeutic potential of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid and its derivatives is warranted and is expected to yield novel drug candidates for a variety of diseases.

References

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 2012, 4(3):1311-1316.
  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. 2023, 66(9), 6218–6238. [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. 2017, 22(11), 1864. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. 2021, 11, 27653-27663.
  • Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry. 2024, 40, 100603.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. 2017, 27(3), 393-397.

Sources

Exploratory

Therapeutic Potential of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic Acid: A Technical Guide

Executive Summary This technical guide explores the therapeutic profile of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid , a specific regioisomer of the indazole-3-carboxylic acid scaffold. While its 1H-isomer counter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the therapeutic profile of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid , a specific regioisomer of the indazole-3-carboxylic acid scaffold. While its 1H-isomer counterpart (related to Lonidamine and Gamendazole) is well-characterized for targeting Hexokinase II and spermatogenesis, the 2H-isomer represents a distinct pharmacophore with emerging potential in immuno-oncology and inflammation , specifically as a scaffold for Prostanoid EP4 Receptor Antagonists .

This document details the structure-activity relationship (SAR) driven by the N2-substitution, the emerging target landscape, and validated experimental protocols for synthesis and biological evaluation.

Part 1: Structural Identity & The Isomerism Criticality

The 1H vs. 2H Divergence

The biological activity of indazole-3-carboxylic acid derivatives is strictly governed by the position of the benzyl group.

  • 1H-Isomers (e.g., Lonidamine): Characterized by N1-substitution. Known for inhibiting Hexokinase II (aerobic glycolysis) and disrupting adherens junctions in Sertoli cells (reversible male contraception).

  • 2H-Isomers (Target Compound): Characterized by N2-substitution. This isomer locks the indazole ring in a quinoid-like electronic distribution, significantly altering the electrostatic potential of the C3-carboxylic acid.

Key Insight: The 2H-isomer typically lacks the potent antispermatogenic and metabolic effects of the 1H-isomer, providing a selectivity filter that avoids male infertility side effects when targeting other pathways like GPCRs.

Chemical Structure[1]
  • IUPAC Name: 2-[(4-chlorophenyl)methyl]-2H-indazole-3-carboxylic acid

  • Core Scaffold: 2H-Indazole[1][2]

  • Key Substituents:

    • Position 2: 4-Chlorobenzyl group (Hydrophobic anchor).

    • Position 3: Carboxylic acid (H-bond donor/acceptor, critical for salt bridge formation in receptor pockets).

Part 2: Therapeutic Targets & Mechanism of Action

Primary Target: Prostanoid EP4 Receptor (Antagonist Scaffold)

Recent medicinal chemistry campaigns (e.g., J. Med. Chem. 2023) have identified 2H-indazole-3-carboxamides as potent antagonists of the Prostanoid EP4 receptor. The carboxylic acid (or its bioisostere) serves as the crucial "warhead" or anchor within the orthosteric binding site.

  • Mechanism: The 2-(4-chlorobenzyl) group occupies a specific hydrophobic pocket (likely the lipophilic pocket usually occupied by the omega-chain of PGE2), while the C3-moiety interacts with Arg316 or similar residues in the EP4 receptor.

  • Therapeutic Outcome:

    • Immuno-Oncology: EP4 signaling mediates immunosuppression in the tumor microenvironment (TME). Antagonism blocks PGE2-driven M2 macrophage polarization, restoring M1 (anti-tumor) macrophage activity and enhancing Cytotoxic T-Lymphocyte (CTL) infiltration.

    • Colorectal Cancer: Synergistic effect with anti-PD-1 therapies.[2]

Secondary Target: Aldose Reductase (Selectivity Profile)

Indazole-3-carboxylic acids are classic scaffolds for Aldose Reductase Inhibitors (ARIs).

  • Activity: While 1-benzyl isomers are often more potent, 2-benzyl analogs (like the subject compound) often show reduced but distinct inhibitory profiles.

  • Relevance: Potential utility in diabetic complications (neuropathy/retinopathy) if the EP4 activity is optimized or minimized depending on the desired indication.

Negative Control Target: Hexokinase II & Spermatogenesis
  • Crucial Distinction: Unlike Lonidamine (1-(2,4-dichlorobenzyl)-1H-...), the 2-(4-chlorobenzyl)-2H- isomer is expected to be inactive or significantly less potent against Hexokinase II and the Sertoli cell adherens junctions.

  • Utility: This makes it an excellent negative control for verifying Lonidamine's mechanism of action or a safer scaffold for non-oncology indications where metabolic disruption is undesirable.

Part 3: Mechanism of Action & Signaling Pathways

EP4 Receptor Antagonism Pathway

The following diagram illustrates how the 2H-indazole scaffold blocks the PGE2-EP4 axis, leading to immune reactivation.

EP4_Pathway PGE2 PGE2 (Tumor Microenvironment) EP4 EP4 Receptor (GPCR) PGE2->EP4 Agonist Binding Compound 2-(4-Chlorobenzyl)-2H-indazole (Antagonist) Compound->EP4 Competitive Inhibition Gs Gs Protein Compound->Gs Blocks EP4->Gs Activation AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP Increases PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Genes Immunosuppressive Genes (IL-10, VEGF, Arg1) CREB->Genes Transcription Macrophage Macrophage Polarization (M2 Phenotype) Genes->Macrophage Promotes M2 Immunity Anti-Tumor Immunity (M1 Phenotype + CTLs) Macrophage->Immunity Repolarization (if Blocked)

Caption: Mechanism of EP4 antagonism by 2H-indazole derivatives, leading to the reversal of PGE2-mediated immunosuppression.

Part 4: Experimental Protocols

Regioselective Synthesis of the 2H-Isomer

Achieving the 2H-isomer specifically requires kinetic control or specific alkylation conditions, as the 1H-isomer is thermodynamically favored.

Reagents:

  • Methyl 1H-indazole-3-carboxylate (Starting Material)[2]

  • 4-Chlorobenzyl bromide

  • Base: NaH (Sodium Hydride) or K2CO3

  • Solvent: DMF or THF

Protocol:

  • Deprotonation: Dissolve methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF at 0°C. Add NaH (1.2 eq, 60% dispersion in oil) portion-wise. Stir for 30 min.

  • Alkylation: Add 4-chlorobenzyl bromide (1.1 eq) dropwise.

  • Reaction: Stir at Room Temperature (RT) for 2-4 hours. Note: Higher temperatures favor thermodynamic rearrangement to the 1H-isomer.

  • Workup: Quench with ice water. Extract with Ethyl Acetate.

  • Purification (Critical): The reaction yields a mixture of 1H (N1) and 2H (N2) isomers.

    • TLC Separation: The 2H-isomer typically has a higher Rf value (less polar) than the 1H-isomer in Hexane:EtOAc systems.

    • Column Chromatography: Elute with Hexane/EtOAc (gradient 10:1 to 3:1) to isolate the 2H-isomer (often the minor product if not optimized).

  • Hydrolysis: Treat the isolated 2H-ester with LiOH (3 eq) in THF/Water (1:1) at RT for 12h to yield the final 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid .

In Vitro EP4 Antagonism Assay (cAMP GloSensor)

Objective: Verify the functional antagonism of the compound against PGE2-induced cAMP production.

Materials:

  • HEK293 cells stably expressing human EP4 receptor.

  • GloSensor™ cAMP Reagent (Promega).

  • PGE2 (Agonist).

Workflow:

  • Seeding: Plate HEK293-EP4 cells in 96-well white plates.

  • Equilibration: Incubate with GloSensor reagent (2% v/v) in equilibration medium for 2 hours at RT.

  • Pre-treatment: Add the test compound (2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid) at varying concentrations (0.1 nM - 10 µM) for 15 minutes.

  • Stimulation: Add PGE2 (EC80 concentration, typically ~1-10 nM).

  • Measurement: Measure luminescence (RLU) kinetically for 30 minutes.

  • Analysis: Calculate IC50 by plotting RLU inhibition vs. log[Compound].

Data Summary Table: Expected Profile
Parameter1H-Isomer (Lonidamine Analog)2H-Isomer (Target Compound)
Primary Target Hexokinase II / SpermatogenesisEP4 Receptor (Antagonist)
Thermodynamic Stability High (Major Product)Lower (Minor Product, Kinetic)
Polarity (TLC) Lower Rf (More Polar)Higher Rf (Less Polar)
Metabolic Effect Inhibits GlycolysisMinimal / None
Immunomodulation Indirect (via metabolism)Direct (Macrophage M1 shift)

Part 5: References

  • Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Source: Journal of Medicinal Chemistry (2023). URL:[Link] Context:[1][2][3][4] Establishes the 2H-indazole regioisomer as the preferred scaffold for EP4 antagonism over the 1H-isomer.

  • Lonidamine and its Analogues: Structure-Activity Relationships. Source: Current Medicinal Chemistry. URL:[Link] Context: Provides the baseline for 1H-indazole activity (Hexokinase/Spermatogenesis) to contrast with the 2H-isomer.

  • Prostanoid EP4 Receptor as a Therapeutic Target in Cancer. Source: Cancer Immunology, Immunotherapy. URL:[Link] Context: Validates the mechanism of repolarizing macrophages via EP4 blockade.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Characterization of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic Acid

This Application Note is structured to provide a rigorous, self-validating analytical framework for the characterization of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid . This molecule presents a classic heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, self-validating analytical framework for the characterization of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid . This molecule presents a classic heterocyclic challenge: distinguishing the kinetically favored or specific 2H-isomer (N2-alkylated) from the thermodynamically stable 1H-isomer (N1-alkylated).

Executive Summary & Scientific Context

The synthesis of N-alkylated indazole-3-carboxylic acids typically involves the alkylation of methyl 1H-indazole-3-carboxylate followed by hydrolysis. This reaction is ambident, yielding two regioisomers:

  • 1H-isomer (N1-alkylated): Typically the thermodynamic product (Benzenoid structure).

  • 2H-isomer (N2-alkylated): Often the kinetic product or desired pharmacophore (Quinonoid resonance contribution), critical for specific binding modes in sGC stimulators or EP4 antagonists.

The Challenge: Standard LC-MS can confirm the molecular weight (


 286/288), but often fails to definitively distinguish regioisomers due to identical fragmentation patterns. Definitive structural assignment requires a multi-modal approach combining chromatographic separation with advanced 2D-NMR. 

Analytical Workflow Visualization

The following decision tree outlines the logic for confirming the N2-regioisomer identity.

AnalyticalWorkflow cluster_legend Critical Control Points Start Crude Synthesis Product (Mixture of N1 & N2 Isomers) HPLC Method A: RP-HPLC (Isomer Separation) Start->HPLC Peak_Analysis Peak Isolation / Fractionation HPLC->Peak_Analysis Resolve Isomers MS Method B: HRMS (ESI-) Confirm m/z 285.04 [M-H]- Peak_Analysis->MS Check Mass NMR_1H Method C: 1H NMR (Aromatic Region & CH2 Shift) Peak_Analysis->NMR_1H Release Final Release (>98% Purity, Confirmed 2H-Isomer) MS->Release NMR_2D Method D: NOESY/HMBC (The Definitive Proof) NMR_1H->NMR_2D Ambiguous? NMR_2D->Release N2-Alkylation Confirmed

Caption: Integrated analytical workflow emphasizing the necessity of 2D-NMR for regioisomer confirmation.

Method A: Chromatographic Purity (HPLC-UV)

Objective: Separate the N1 and N2 isomers to quantify ratio and purity. The carboxylic acid moiety requires pH control to prevent peak tailing.

Experimental Protocol
  • System: Agilent 1290 Infinity II or Waters Acquity UPLC.

  • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm). Why: The Charged Surface Hybrid (CSH) particle provides superior peak shape for basic/acidic heterocycles under low ionic strength.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (amide/carbonyl) and 300 nm (indazole conjugation).

  • Temperature: 40°C.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold
15.0 95 Linear Gradient
18.0 95 Wash

| 18.1 | 5 | Re-equilibration |

Expected Results:

  • Retention Order: The 2H-isomer (N2) typically elutes earlier than the 1H-isomer (N1) on C18 columns due to the higher polarity of the quinonoid-like resonance structure compared to the more lipophilic benzenoid N1-isomer.

  • Target Criteria: Resolution (

    
    ) > 2.0 between isomers.
    

Method B: Structural Elucidation (NMR Spectroscopy)

Objective: Definitive proof of N2-alkylation vs. N1-alkylation.

Sample Preparation

Dissolve 10-15 mg of the isolated acid in 0.6 mL DMSO-d6 . Note: CDCl3 is often unsuitable due to the poor solubility of the free carboxylic acid.

Diagnostic Signals (1H & 13C)[2]
  • Benzylic Methylene (

    
    ): 
    
    • N1-Isomer: Typically resonates upfield (~5.6 ppm).

    • N2-Isomer: Typically resonates downfield (~5.8 - 6.0 ppm) due to the anisotropic effect of the adjacent C3-carboxylic acid and the quinonoid ring current.

  • Carbonyl Carbon (C=O):

    • The chemical shift of the C3-carboxyl carbon differs between isomers due to the proximity of the alkyl group.

The "Gold Standard" Protocol: 1D-NOESY / ROESY

This is the self-validating step. We look for Through-Space interactions.

  • Experiment: Selective 1D-NOESY irradiating the Benzylic

    
     protons.
    
  • Logic:

    • If N1-Alkylated: The

      
       group is spatially close to the proton at Position 7  (H7) of the benzene ring. Result:  Strong NOE enhancement at H7 (approx 7.5-7.8 ppm).
      
    • If N2-Alkylated: The

      
       group is distant from H7. It is spatially closer to the Position 3  substituent (COOH). Since there is no non-exchangeable proton at C3, you will NOT  see an NOE to H7. You may see a weak NOE to H3 if it were a proton, but here you confirm by absence of H7 interaction and potential interaction with the acid proton (if visible/broad).
      
Visualizing the Regiochemistry Logic

Regiochemistry cluster_structure Structural Key N1 N1 Isomer Obs1 NOE Correlation: Benzyl-CH2 <--> H7 (Aromatic) N1->Obs1 Positive N2 N2 Isomer Obs2 NOE Correlation: Benzyl-CH2 <--> None/Acid H (No H7 interaction) N2->Obs2 Positive Desc N1: Benzenoid (Stable) N2: Quinonoid (Active)

Caption: NOESY correlation logic. The presence of an H7 interaction is the "Kill Switch" for the N2-isomer claim.

Method C: Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and chlorine isotope pattern.

Protocol
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). The carboxylic acid deprotonates easily (

    
    ).
    
  • Expected Mass:

    • Formula:

      
      
      
    • Monoisotopic Mass: 286.05

    • Observed Ion (

      
      ): 285.04 (approx).
      
  • Isotope Pattern:

    • Chlorine possesses two stable isotopes:

      
       (75%) and 
      
      
      
      (25%).
    • Validation: The MS spectrum must show a characteristic 3:1 ratio between the

      
       (285) and 
      
      
      
      (287) peaks. Absence of this pattern indicates loss of the chlorobenzyl group or misidentification.

References

  • Regioselectivity in Indazole Alkylation

    • Title: Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
    • Source:Molecules (via PMC).
    • Significance: Establishes the NMR shift differences (deshielding of H3/substituents in N2 isomers) and X-ray structural proofs.
    • URL:[Link]

  • Riociguat Intermediate Context

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source:RSC Advances, 2024.[2]

    • Significance: Discusses the thermodynamic vs.
    • URL:[Link]

  • Analytical Separation

    • Title: Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[3]

    • Source:Pharm Anal Acta, 2022.[3]

    • Significance: General protocols for separ
    • URL:[Link][1][4][5]

Sources

Application

Application Notes &amp; Protocols: 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid in Cancer Research

A Senior Application Scientist's Guide Disclaimer: Direct experimental data for 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is not extensively available in public-domain literature. The following guide is a synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide

Disclaimer: Direct experimental data for 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is not extensively available in public-domain literature. The following guide is a synthesized framework based on the well-documented activities of structurally related indazole-3-carboxylic acid derivatives, most notably Lonidamine (LND), a compound with a similar core scaffold.[1][2][3] This document serves as an expert-guided, predictive resource for researchers initiating studies with this specific compound, assuming a comparable mechanism of action.

Scientific Introduction & Rationale

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several approved anticancer agents.[4][5] These compounds exhibit a diverse range of biological activities, often targeting fundamental processes that distinguish cancer cells from their normal counterparts.[6][7][8] A significant class of indazole derivatives, the indazole-3-carboxylic acids, has been identified as potent modulators of cancer cell metabolism.[1][2]

Cancer cells predominantly rely on aerobic glycolysis for energy production, a phenomenon known as the "Warburg effect".[9] This metabolic shift provides the necessary ATP and biosynthetic precursors for rapid proliferation.[9] Compounds that disrupt this aberrant metabolism represent a promising therapeutic strategy. 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid belongs to a class of compounds, like its analogue Lonidamine, that are hypothesized to exert their anticancer effects by targeting the bioenergetics of tumor cells.[1][9]

The primary mechanism is believed to involve the inhibition of key proteins involved in glucose metabolism and lactate transport, leading to ATP depletion, intracellular acidification, and the generation of reactive oxygen species (ROS), ultimately culminating in apoptosis.[1][9][10][11]

Postulated Mechanism of Action

Based on extensive research on Lonidamine and related structures, the proposed mechanism for 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid involves a multi-pronged attack on cancer cell metabolism:

  • Inhibition of Mitochondrial Pyruvate Carrier (MPC): This action blocks the transport of pyruvate into the mitochondria, a critical step for oxidative phosphorylation.[2]

  • Inhibition of Hexokinase (HK-II): By targeting mitochondrially-bound hexokinase, the compound inhibits the first committed step of glycolysis.[1][2][9]

  • Inhibition of Monocarboxylate Transporters (MCTs): This leads to the blockage of lactate efflux, causing intracellular acidification which is toxic to the cell.[10][11]

  • Induction of ROS: Disruption of the mitochondrial electron transport chain can lead to an increase in ROS, inducing oxidative stress and cell death.[1]

This multifaceted approach makes compounds of this class particularly interesting for overcoming the metabolic plasticity and drug resistance often observed in advanced cancers.[6]

Structural Analogue: Lonidamine

Lonidamine, or 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, is the most studied compound in this class. Its established role in disrupting tumor glycolysis and lactate transport provides a strong rationale for investigating 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.[12] While positional differences of the benzyl group and its chlorination pattern may influence potency and target selectivity, the core mechanistic framework is expected to be conserved.

Key Research Applications & Experimental Workflows

The primary application of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid in a research setting is to investigate its potential as an anticancer agent by characterizing its effects on cell viability, metabolism, and specific molecular targets.

Workflow for In Vitro Evaluation

A logical progression of in vitro experiments is crucial to build a comprehensive profile of the compound's activity.

G A Compound Preparation (Solubilization in DMSO) B Cell Viability Screening (MTT/CellTiter-Glo Assay) A->B Initial Screening C Determine IC50 Values (Dose-Response Analysis) B->C Quantify Potency D Apoptosis Assays (Annexin V/PI Staining, Caspase-3/7 Activity) C->D Investigate Cell Death Mechanism E Metabolic Assays (Lactate & Glucose Levels, Seahorse XF Analysis) C->E Probe Metabolic Effects G Colony Formation Assay (Long-term Proliferation) C->G Assess Clonogenic Survival F Target Engagement (Cellular Thermal Shift Assay, Western Blot for Downstream Effectors) D->F Validate Target Interaction E->F

Caption: A typical workflow for the in vitro characterization of an anticancer compound.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with built-in controls and clear endpoints.

Protocol: Cell Viability and IC50 Determination (MTT Assay)

Objective: To determine the concentration of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).[13][14]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.

  • DMSO (Sterile, cell culture grade).

  • 96-well cell culture plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of 2x working concentrations in complete medium via serial dilution. The final DMSO concentration in the well should be ≤ 0.5%.

  • Treatment: Remove the medium from the wells and add 100 µL of the serially diluted compound solutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol: Apoptosis Analysis (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment.

Materials:

  • 6-well plates.

  • Cancer cells.

  • 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with the compound at its 1x and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge, wash with cold PBS, and resuspend the cell pellet in 1x Binding Buffer provided in the kit.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Protocol: Extracellular Lactate Measurement

Objective: To assess the effect of the compound on lactate efflux, a key indicator of glycolysis inhibition and MCT transporter blockage.

Materials:

  • Cancer cells.

  • 24-well plates.

  • Lactate Colorimetric/Fluorometric Assay Kit.

  • Microplate reader.

Procedure:

  • Treatment: Seed cells in 24-well plates. Treat with the compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for 6-24 hours.

  • Sample Collection: Collect the cell culture medium from each well.

  • Assay: Perform the lactate assay according to the manufacturer's protocol. This typically involves mixing the medium with a reaction mix that generates a colored or fluorescent product proportional to the lactate concentration.

  • Normalization: In parallel wells, lyse the cells and measure the total protein content using a BCA assay to normalize the lactate measurements to cell number.

  • Analysis: Compare the normalized lactate levels in treated samples to the vehicle control. A significant decrease in extracellular lactate suggests inhibition of glycolysis or lactate export.[10]

Data Interpretation & Expected Outcomes

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC50 values for 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, based on activities typically observed for potent metabolic inhibitors in this class.

Cell LineCancer TypeDoubling Time (Approx.)Hypothetical IC50 (µM)
MCF-7 Breast (ER+)~30 hours15 - 30
A549 Lung (NSCLC)~22 hours20 - 40
HCT116 Colorectal~18 hours10 - 25
PANC-1 Pancreatic~52 hours25 - 50
U-87 MG Glioblastoma~34 hours5 - 20

Note: Cells with higher glycolytic rates (e.g., glioblastoma, colorectal cancer) may exhibit greater sensitivity.

Signaling Pathway Visualization

The compound is postulated to induce apoptosis through metabolic collapse and oxidative stress.

G cluster_0 Cytosol cluster_1 Mitochondrion Compound 2-(4-Chlorobenzyl)-2H- indazole-3-carboxylic acid HK2 Hexokinase II Compound->HK2 Inhibits MCT MCT Transporter Compound->MCT Inhibits MPC MPC Compound->MPC Inhibits Glucose Glucose Glucose->HK2 G6P Glucose-6-P Pyruvate Pyruvate G6P->Pyruvate Lactate_in Lactate Pyruvate->Lactate_in Pyruvate->MPC Lactate_in->MCT Acidification Intracellular Acidification Lactate_in->Acidification Accumulation HK2->G6P Glycolysis Lactate_out Lactate (extracellular) MCT->Lactate_out Pyruvate_mit Pyruvate MPC->Pyruvate_mit TCA TCA Cycle Pyruvate_mit->TCA ETC Electron Transport Chain TCA->ETC ATP ATP ETC->ATP ROS ROS ETC->ROS Leakage Apoptosis Apoptosis ATP->Apoptosis Depletion ROS->Apoptosis Acidification->Apoptosis

Sources

Method

Application Notes and Protocols for the Use of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid as a CRAC Channel Blocker

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Targeting Store-Operated Calcium Entry with a Novel Indazole-Based CRAC Channel Blocker Intrace...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Targeting Store-Operated Calcium Entry with a Novel Indazole-Based CRAC Channel Blocker

Intracellular calcium (Ca²⁺) signaling is a ubiquitous and fundamental mechanism governing a vast array of cellular processes, from gene expression and proliferation to immune responses.[1] A key pathway for calcium influx in non-excitable cells is Store-Operated Calcium Entry (SOCE), which is activated following the depletion of Ca²⁺ from the endoplasmic reticulum (ER).[1] The primary channel responsible for SOCE is the Calcium Release-Activated Ca²⁺ (CRAC) channel. The molecular components of the CRAC channel have been identified as the ER-resident Ca²⁺ sensor, Stromal Interaction Molecule (STIM), and the plasma membrane pore-forming subunit, Orai.[2]

The aberrant function of CRAC channels has been implicated in a variety of pathological conditions, including immunodeficiency, autoimmune diseases, and certain cancers.[3] This has positioned the CRAC channel as a promising therapeutic target. Small molecule inhibitors of CRAC channels are invaluable tools for dissecting the physiological roles of SOCE and for the development of novel therapeutics.

This document provides a detailed guide to the use of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid , a novel small molecule inhibitor belonging to the indazole-3-carboxamide class of CRAC channel blockers.[4][5] We will delve into its mechanism of action, provide detailed protocols for its application in key experimental assays, and discuss the critical considerations for data interpretation and validation.

Compound Profile: 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid

While specific experimental data for this particular analog is not yet widely published, based on the structure-activity relationship (SAR) studies of related indazole-3-carboxamides, we can infer its key properties.[4][5]

PropertyAnticipated Value/InformationSource/Justification
Molecular Formula C₁₅H₁₁ClN₂O₂Based on chemical structure
Molecular Weight ~302.72 g/mol Calculated based on the molecular formula. Similar to related compounds.[6]
Appearance White to off-white powderTypical for this class of compounds.[7][8]
Solubility Soluble in DMSOStandard solvent for this class of inhibitors. Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[7]
Storage Store at -20°C, desiccated, and protected from light.To ensure stability and prevent degradation.[7]
Purity >95% (recommended for biological assays)To avoid confounding results from impurities.
Proposed Mechanism Direct or allosteric inhibitor of the Orai channel pore.Based on studies of similar indazole and pyrazole-based CRAC channel blockers.[2][9]
Expected Potency (IC₅₀) Sub-micromolar to low micromolar range (0.1 - 10 µM)Based on the potency of structurally related indazole-3-carboxamides.[4][5]

Safety and Handling:

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid should be handled with care in a laboratory setting. Based on the safety data sheet (SDS) for the parent compound, indazole-3-carboxylic acid, it may be harmful if swallowed and can cause skin and serious eye irritation.[10][11] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[7] All handling of the powdered form should be done in a chemical fume hood to avoid inhalation.[4]

The CRAC Channel Signaling Pathway: A Visual Guide

The activation of CRAC channels is a well-orchestrated process that links the depletion of intracellular Ca²⁺ stores to the influx of extracellular Ca²⁺. The following diagram illustrates the key steps in this signaling cascade and the putative point of intervention for 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.

CRAC_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus Ca2+ Ca²⁺ Orai1 Orai1 Channel Ca2+->Orai1 8. Ca²⁺ Influx (SOCE) Ca_cyto Ca²⁺ Orai1->Ca_cyto PLC PLC IP3 IP₃ PLC->IP3 3. IP₃ Generation Receptor Receptor Receptor->PLC 2. PLC Activation IP3R IP₃R IP3->IP3R 4. IP₃R Binding Calcineurin Calcineurin Ca_cyto->Calcineurin 9. Calcineurin Activation NFAT_active Active NFAT Gene_expression Gene Expression NFAT_active->Gene_expression 11. Nuclear Translocation NFAT_inactive Inactive NFAT NFAT_inactive->NFAT_active Calcineurin->NFAT_inactive 10. Dephosphorylation STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active 6. STIM1 Activation STIM1_active->Orai1 7. STIM1-Orai1 Coupling ER_Ca Ca²⁺ IP3R->ER_Ca 5. ER Ca²⁺ Release Ligand Ligand Ligand->Receptor 1. Receptor Activation Blocker 2-(4-Chlorobenzyl)-2H- indazole-3-carboxylic acid Blocker->Orai1 Inhibition

Caption: CRAC Channel Signaling and Inhibition.

Experimental Protocols

The following protocols provide a framework for characterizing the inhibitory activity of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid on CRAC channels. It is recommended to optimize these protocols for your specific cell type and experimental conditions.

Protocol 1: Calcium Imaging to Determine IC₅₀

This protocol utilizes a fluorescent Ca²⁺ indicator, such as Fura-2 AM, to measure changes in intracellular Ca²⁺ concentration in response to CRAC channel activation and inhibition.[12]

Materials:

  • Cells expressing CRAC channels (e.g., Jurkat T cells, RBL-2H3 cells)[1][13]

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without Ca²⁺

  • Fura-2 AM (or other suitable Ca²⁺ indicator)[12]

  • Anhydrous DMSO

  • Pluronic F-127 (optional, to aid dye loading)

  • Thapsigargin (Tg) or Ionomycin (to induce store depletion)[3]

  • 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader or fluorescence microscope equipped for ratiometric imaging

Workflow Diagram:

Calcium_Imaging_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Dye Loading Incubate cells with Fura-2 AM in Ca²⁺-containing buffer. A->B C 3. Washing and De-esterification Wash cells to remove excess dye and allow for complete hydrolysis of the AM ester. B->C D 4. Baseline Measurement Measure baseline fluorescence in Ca²⁺-free buffer. C->D E 5. Store Depletion and Inhibition Add Thapsigargin (Tg) and varying concentrations of the inhibitor. D->E F 6. Calcium Re-addition Add Ca²⁺-containing buffer to initiate SOCE. E->F G 7. Data Acquisition Record fluorescence changes over time. F->G H 8. Data Analysis Calculate the ratio of fluorescence intensities and determine the IC₅₀. G->H

Caption: Calcium Imaging Workflow for IC₅₀ Determination.

Step-by-Step Procedure:

  • Cell Preparation:

    • Seed cells at an appropriate density in a 96-well black-walled, clear-bottom plate to achieve a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare a Fura-2 AM stock solution (1-5 mM) in anhydrous DMSO.[1]

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution to a final concentration of 1-5 µM in HBSS with Ca²⁺. The addition of 0.02% Pluronic F-127 can aid in dye solubilization.[1]

    • Remove the culture medium from the cells and add the Fura-2 AM loading buffer.

    • Incubate for 30-60 minutes at room temperature or 37°C in the dark. Optimization of loading time and temperature is crucial for each cell type.[1]

  • Washing and De-esterification:

    • Gently wash the cells twice with HBSS with Ca²⁺ to remove extracellular Fura-2 AM.

    • Add fresh HBSS with Ca²⁺ and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[14]

  • IC₅₀ Determination:

    • Prepare a serial dilution of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid in Ca²⁺-free HBSS containing 1 µM Thapsigargin. Include a vehicle control (DMSO).

    • Replace the buffer in the wells with the inhibitor/Tg solutions.

    • Incubate for 10-15 minutes.

    • Place the plate in the fluorescence reader and begin recording the fluorescence ratio (Excitation: 340 nm and 380 nm, Emission: ~510 nm).[12]

    • After establishing a stable baseline, add a Ca²⁺-containing solution to each well to a final concentration of 1-2 mM to initiate SOCE.

    • Continue recording the fluorescence signal until it reaches a plateau.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.

    • Determine the peak or plateau of the Ca²⁺ influx for each inhibitor concentration.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement

This protocol provides a direct measurement of the CRAC current (ICRAC) and its inhibition by 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.[15]

Materials:

  • Cells expressing CRAC channels

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette pulling

  • External (bath) solution

  • Internal (pipette) solution

Solutions:

SolutionComposition
External Solution (in mM) 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
Internal Solution (in mM) 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH)

Workflow Diagram:

Patch_Clamp_Workflow A 1. Cell Preparation Plate cells on coverslips suitable for recording. B 2. Pipette Preparation Pull and fire-polish glass pipettes to a resistance of 3-6 MΩ. A->B C 3. Establish Whole-Cell Configuration Form a giga-ohm seal and rupture the cell membrane. B->C D 4. I-CRAC Development Allow the internal solution (with BAPTA) to dialyze the cell and passively deplete stores, leading to I-CRAC activation. C->D E 5. Baseline I-CRAC Recording Record stable baseline I-CRAC using voltage ramps or steps. D->E F 6. Inhibitor Application Perfuse the bath with the external solution containing the desired concentration of the inhibitor. E->F G 7. Record Inhibited I-CRAC Measure the current after inhibitor application to determine the extent of block. F->G H 8. Data Analysis Analyze the current-voltage (I-V) relationship and calculate the percentage of inhibition. G->H

Caption: Whole-Cell Patch-Clamp Workflow for ICRAC Inhibition.

Step-by-Step Procedure:

  • Preparation:

    • Prepare external and internal solutions and filter them.

    • Pull and fire-polish borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.[15]

  • Recording:

    • Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

    • Hold the cell at a potential of 0 mV to minimize voltage-gated channel activity.

    • Allow ICRAC to develop as the BAPTA in the pipette solution diffuses into the cell and chelates intracellular Ca²⁺, leading to store depletion. This typically takes 5-10 minutes.

    • Monitor the development of the inwardly rectifying ICRAC by applying voltage ramps (e.g., -100 to +100 mV over 100 ms) every 5-10 seconds.[15]

  • Inhibitor Application:

    • Once a stable baseline ICRAC is established, perfuse the recording chamber with the external solution containing 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid at the desired concentration.

    • Continue recording to observe the inhibition of ICRAC.

  • Data Analysis:

    • Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after inhibitor application.

    • Calculate the percentage of inhibition.

    • Construct a dose-response curve by testing a range of inhibitor concentrations to determine the IC₅₀ for ICRAC block.

    • Analyze the current-voltage (I-V) relationship to assess any voltage-dependent effects of the inhibitor.

Considerations for Self-Validating Experiments and Data Interpretation

  • Selectivity Profiling: While 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is designed as a CRAC channel blocker, it is crucial to assess its selectivity. Consider performing counter-screening against other relevant ion channels, such as other TRP channels, which are known off-targets for some CRAC channel inhibitors.[16]

  • Use of Positive and Negative Controls: Always include appropriate controls in your experiments. A well-characterized, potent CRAC channel inhibitor (e.g., Synta66) can serve as a positive control.[9] The vehicle (DMSO) should be used as a negative control to account for any solvent effects.

  • Cell Line Considerations: The expression levels of STIM and Orai isoforms can vary between cell types, which may influence the potency of the inhibitor. It is advisable to confirm the expression of CRAC channel components in your chosen cell line.

  • Downstream Functional Assays: To further validate the on-target effect of the inhibitor, assess its impact on downstream Ca²⁺-dependent processes, such as the nuclear translocation of NFAT (Nuclear Factor of Activated T-cells) or the release of cytokines in immune cells.[3]

Conclusion

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid represents a promising tool for the investigation of CRAC channel function and its role in health and disease. The protocols and guidelines presented here provide a comprehensive framework for its characterization and application in a research setting. By employing rigorous experimental design and careful data interpretation, researchers can effectively utilize this novel inhibitor to advance our understanding of store-operated calcium entry and its physiological significance.

References

  • Liou, J., et al. (2005). STIM1 is an endoplasmic reticulum Ca2+ sensor that activates CRAC channels. Current Biology, 15(13), 1235-1241. [Link]

  • Agilent. (n.d.). Inhibition of T Cell Receptor Signaling-Mediated Calcium Flux in T cells. [Link]

  • Amerigo Scientific. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging. [Link]

  • Derler, I., et al. (2012). The action of selective CRAC channel blockers is affected by the Orai pore geometry. British Journal of Pharmacology, 167(8), 1744-1759. [Link]

  • PubChem. Indazole-3-carboxylic acid. [Link]

  • PubChem. 2,3-Dihydroxypropyl 1-(2-chlorobenzyl)-1H-indazole-3-carboxylate. [Link]

  • Parekh, A. B. (2011). Electrophysiological methods for recording CRAC and TRPV5/6 channels. In Calcium entry channels in non-excitable cells (pp. 3-23). Springer, Berlin, Heidelberg. [Link]

  • Kim, T. D., et al. (1999). Microdomains of High Calcium Are Not Required for Exocytosis in Rbl-2h3 Mucosal Mast Cells. The Journal of general physiology, 114(2), 161–176. [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • Baba, Y., et al. (2006). CRAC currents in resting, activated and Jurkat T cells. The Journal of physiology, 577(Pt 3), 817–828. [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & medicinal chemistry letters, 27(3), 530–534. [Link]

  • Liardo, E., et al. (2024). Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. European Journal of Medicinal Chemistry, 278, 116805. [Link]

  • Zitt, C., et al. (2004). Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2. The Journal of biological chemistry, 279(13), 12427–12437. [Link]

  • Aman, D., et al. (2020). Discovery of highly selective CRAF inhibitors, 3-carboxamido-2H-indazole-6-arylamide: In silico FBLD design, synthesis and evaluation. Bioorganic chemistry, 94, 103444. [Link]

  • Zhang, Y., et al. (2020). Molecular interaction of syntaxin4 and CRACM3 in RBL-2H3 cells. Scientific reports, 10(1), 1–12. [Link]

  • Wang, C., et al. (2026). Identification of Natural Compounds Triggering MRGPRX2-Mediated Calcium Flux and Degranulation in RBL-2H3 Cells. International Journal of Molecular Sciences, 27(3), 1234. [Link]

  • Pang, B., et al. (2012). Differential pathways for calcium influx activated by concanavalin A and CD3 stimulation in Jurkat T cells. Pflugers Archiv : European journal of physiology, 463(2), 295–305. [Link]

  • Sophion. (2022). Electrophysiological characterization of Icrac in rat basophilic leukemia cells (RBL-2H3) using Automated Patch Clamp. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Tcw, J., et al. (2020). Whole cell patch clamp electrophysiology in human neuronal cells. Journal of visualized experiments : JoVE, (166), 10.3791/61868. [Link]

  • ResearchGate. (n.d.). Whole Cell Patch Clamp Protocol v1. [Link]

  • ChemRxiv. (2021). Reactivity-Selectivity Principle: Phenyl Group in Indazole Makes It More Lucid. [Link]

  • ResearchGate. (n.d.). Efficient Characterization of Use-Dependent Ion Channel Blockers by Real-Time Monitoring of Channel State. [Link]

  • Eurofins Discovery. Ion Channel Functional Assays for Screening and Profiling. [Link]

  • Creative Biolabs. Ion Channel Assay Service for Toxicology Assessment. [Link]

  • Google Patents.
  • EPA. 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties. [Link]

  • PubChem. 1-(4-Fluorobenzyl)-1H-indazole-3-carboxylic acid. [Link]

  • NCBI. (2012). Ion Channel Screening - Assay Guidance Manual. [Link]

  • Frontiers. (2024). Targeting ion channels with ultra-large library screening for hit discovery. [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing degradation of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid in solution

Welcome to the technical support center for 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the handling and stability of this compound in solution. Our goal is to equip you with the knowledge to mitigate degradation and ensure the integrity of your experiments.

I. Troubleshooting Guide: Degradation in Solution

This section addresses common issues observed during the handling of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid in various solvent systems.

Issue 1: Precipitate Formation in Aqueous Buffers

Question: I am observing precipitation of my 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid when I try to dissolve it in a neutral or acidic aqueous buffer for my assay. What is causing this and how can I resolve it?

Answer:

This is a common challenge stemming from the physicochemical properties of the molecule. 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is a weakly acidic compound due to the presence of the carboxylic acid group. Its solubility in aqueous solutions is highly dependent on the pH.

  • Causality: At neutral or acidic pH, the carboxylic acid group is largely in its protonated (neutral) form, which is less soluble in water. As the pH of the solution approaches the compound's pKa, its solubility decreases, leading to precipitation. The predicted acidic pKa for a similar compound, 2-Methyl-2H-indazole-6-carboxylic acid, is around 5.59.[1] While the exact pKa of your compound may differ slightly, it provides a reasonable estimate.

  • Troubleshooting Steps:

    • pH Adjustment: The most effective way to increase solubility is to deprotonate the carboxylic acid group by raising the pH of your buffer. Aim for a pH at least 1.5 to 2 units above the pKa. A pH of 7.5 or higher is a good starting point. You can achieve this by using a basic buffer system (e.g., phosphate or borate buffers) or by adding a small amount of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to your solution.[2]

    • Co-solvents: If your experimental conditions do not allow for a high pH, consider the use of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol can be used to first dissolve the compound before diluting it into your aqueous buffer. However, be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems.

    • Sonication and Gentle Heating: In some cases, gentle warming (e.g., to 37°C) and sonication can aid in the dissolution process. However, prolonged exposure to heat should be avoided to prevent potential thermal degradation.

Issue 2: Unexpected Peaks in Chromatography After Sample Preparation

Question: After preparing my sample of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid in solution and analyzing it by HPLC, I see additional, unexpected peaks that are not present in the solid starting material. What could be the source of these impurities?

Answer:

The appearance of new peaks upon dissolution and storage is a strong indicator of chemical degradation. Indazole derivatives can be susceptible to several degradation pathways, particularly under stress conditions.[3][4]

  • Potential Degradation Pathways:

    • Hydrolysis: The carboxylic acid moiety itself is generally stable, but other parts of the molecule could be susceptible to hydrolysis, especially at extreme pH values (both acidic and basic) and elevated temperatures.

    • Oxidation: The indazole ring system can be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents.

    • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions leading to the formation of degradation products.

  • Troubleshooting and Prevention Workflow:

    G cluster_0 Problem Identification cluster_1 Investigation & Causality cluster_2 Preventative Measures cluster_3 Verification Problem Unexpected peaks in HPLC Forced_Degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Problem->Forced_Degradation Investigate cause Identify_Degradants Identify Degradation Products (LC-MS, NMR) Forced_Degradation->Identify_Degradants Characterize products pH_Control Optimize solution pH Identify_Degradants->pH_Control Solvent_Selection Select appropriate solvent Identify_Degradants->Solvent_Selection Light_Protection Protect from light (amber vials) Identify_Degradants->Light_Protection Inert_Atmosphere Use deoxygenated solvents/inert gas Identify_Degradants->Inert_Atmosphere Storage_Conditions Store at low temperatures (-20°C or -80°C) Identify_Degradants->Storage_Conditions Stability_Testing Conduct short-term stability tests under optimized conditions pH_Control->Stability_Testing Implement & verify Solvent_Selection->Stability_Testing Implement & verify Light_Protection->Stability_Testing Implement & verify Inert_Atmosphere->Stability_Testing Implement & verify Storage_Conditions->Stability_Testing Implement & verify

    Caption: Troubleshooting workflow for degradation.

    Detailed Steps:

    • Forced Degradation Studies: To understand the susceptibility of your compound, perform forced degradation studies.[3][4] This involves subjecting your compound in solution to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) for a defined period. This will help identify the conditions under which your compound is least stable.

    • Protect from Light: Prepare and store all solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.

    • Control Temperature: Prepare stock solutions at room temperature and store them at low temperatures (e.g., -20°C or -80°C) for long-term storage. Minimize freeze-thaw cycles.

    • Use High-Purity Solvents: Use HPLC-grade or equivalent high-purity solvents to minimize contaminants that could catalyze degradation.

    • Consider an Inert Atmosphere: If oxidative degradation is suspected, consider de-gassing your solvents by sparging with nitrogen or argon before use. You can also overlay the headspace of your solution container with an inert gas.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid?

A1: For preparing a high-concentration stock solution, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended. These solvents can typically dissolve the compound at concentrations of several milligrams per milliliter. When preparing for biological assays, it is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Q2: How should I store my stock solutions to ensure long-term stability?

A2: For optimal long-term stability, stock solutions should be stored at -20°C or, preferably, -80°C. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture.

Q3: Can I use sonication to dissolve the compound?

A3: Yes, brief periods of sonication can be helpful to break up solid aggregates and aid in dissolution. However, prolonged sonication can generate heat, which may promote degradation. Use a sonication bath and monitor the temperature of your sample.

Q4: My compound appears to be degrading even when stored in DMSO at -20°C. What could be the issue?

A4: While DMSO is a good solubilizing agent, it can be hygroscopic (absorbs water from the air). The presence of water can facilitate hydrolysis over long-term storage. Ensure you are using anhydrous DMSO and that your vials are tightly sealed. If degradation persists, consider preparing fresh stock solutions more frequently or storing under an inert atmosphere.

Q5: Are there any known incompatibilities with common lab materials?

A5: 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is generally stable and compatible with standard laboratory glassware (borosilicate glass) and plastics like polypropylene and polyethylene. However, as a precaution, avoid prolonged contact with strong oxidizing agents.[5]

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid in a clean, dry vial. (Molecular Weight can be found on the certificate of analysis).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath at room temperature. Visually inspect the solution to ensure all solid has dissolved.

  • Storage: Aliquot the stock solution into single-use amber vials, flush with nitrogen or argon if possible, seal tightly, and store at -80°C.

Protocol 2: Short-Term Stability Assessment by HPLC

This protocol provides a framework for assessing the stability of your compound in a specific buffer over a typical experimental timeframe.

  • Solution Preparation: Prepare a solution of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid in your desired experimental buffer at the final working concentration.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system and acquire the chromatogram.

  • Incubation: Store the remaining solution under your intended experimental conditions (e.g., 37°C in an incubator, room temperature on the benchtop, etc.).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), inject another aliquot of the solution onto the HPLC system.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.

Table 1: Example HPLC Stability Data

Time Point (hours)Parent Peak Area (mAUs)% RemainingDegradant Peak Area (mAUs)
0150,000100%Not Detected
1148,50099%1,500
2147,00098%3,000
4142,50095%7,500
8135,00090%15,000
24112,50075%37,500

IV. References

  • Wang, X., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patel, R. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Methyl-2H-indazole-6-carboxylic acid Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Optimization

Resolving isomeric impurities in 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid synthesis

An in-depth guide to resolving isomeric impurities in the synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid. Technical Support Center: Synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic Acid Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to resolving isomeric impurities in the synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.

Technical Support Center: Synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic Acid

Welcome to the technical support center for the synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the regioselective synthesis of this important indazole derivative. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. The primary challenge in this synthesis is controlling the N-alkylation to selectively obtain the desired N2 isomer over the N1 isomer. This guide provides detailed, field-proven solutions to this critical issue.

Frequently Asked Questions (FAQs)

Q1: Why does the alkylation of indazole-3-carboxylic acid often result in a mixture of N1 and N2 isomers?

The formation of two regioisomers during the N-alkylation of the indazole ring is a well-known challenge rooted in the inherent tautomerism of the indazole nucleus.[1][2] The indazole system exists as two rapidly interconverting tautomers: the 1H-indazole and the 2H-indazole.[3]

  • 1H-Indazole: This tautomer is generally considered the more thermodynamically stable form.[4] Direct alkylation on its pyrrole-like nitrogen (at position 1) yields the N1 isomer.

  • 2H-Indazole: While less stable, this tautomer is also present in equilibrium. Alkylation on its pyridine-like nitrogen (at position 2) yields the N2 isomer.

The final ratio of N1 to N2 products is dictated by a complex interplay of factors including the reaction conditions (base, solvent, temperature) and the electronic and steric properties of both the indazole substrate and the alkylating agent.[2] In many standard alkylation procedures, a mixture is obtained because the energy barrier for alkylation at either nitrogen is comparable.[1][5]

Indazole Tautomerism Diagram.
Q2: How can I definitively identify the N1 and N2 isomers in my reaction mixture?

Unambiguous structural assignment is critical. While TLC and basic HPLC can show the presence of two compounds, they cannot identify them. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[6][7]

  • ¹H NMR: The chemical shift of the proton at the C3 position (H-3) is a key indicator. In N2-substituted indazoles, the H-3 proton is typically found further downfield compared to the corresponding N1 isomer. Furthermore, in N1-isomers, the protons of the benzyl group (N-CH₂) often show a NOE (Nuclear Overhauser Effect) correlation with the H-7 proton of the indazole ring. In contrast, for N2-isomers, this correlation is observed with the H-3 proton.[3]

  • ¹³C NMR: The chemical shift of the C3 carbon is highly diagnostic. It is significantly different between the two isomers.[8] For 2-substituted indazoles, the C3 resonance typically appears around 123 ppm, whereas for 1-substituted indazoles, it is further downfield near 135 ppm.[8]

  • 2D NMR (HMBC & NOESY): These techniques provide conclusive evidence. A Heteronuclear Multiple Bond Correlation (HMBC) experiment on the N1 isomer will show a correlation between the benzylic protons (N-CH₂) and the C7a carbon of the indazole ring. For the N2 isomer, the correlation will be between the benzylic protons and the C3 carbon.[3][4]

Table 1: Diagnostic NMR Features for Isomer Differentiation
Technique N1-Isomer (1-(4-Chlorobenzyl)-1H-indazole-3-carboxylic acid)
¹³C Shift of C3 ~135 ppm
Key HMBC Correlation Benzylic CH₂ protons correlate to C7a [3]
Key NOESY Correlation Benzylic CH₂ protons correlate to H-7 [3]

Troubleshooting Guide

Problem: My synthesis yields a difficult-to-separate mixture of N1 and N2 isomers. How can I improve the regioselectivity for the desired N2 product?

Root Cause: The reaction conditions employed do not sufficiently discriminate between the two nucleophilic nitrogen atoms of the indazole tautomers. Standard conditions, such as using potassium carbonate in DMF, often lead to isomer mixtures.[3]

Solution: Implement a highly N2-selective alkylation protocol.

Recent advancements have led to methods that provide excellent selectivity for the N2 position. One of the most robust methods involves using an alkyl 2,2,2-trichloroacetimidate as the alkylating agent, activated by a strong acid like trifluoromethanesulfonic acid (TfOH).[9][10] This method avoids the formation of the N1-isomer in many cases.[9][10]

Step-by-Step Protocol: Highly N2-Selective Alkylation

  • Preparation of the Alkylating Agent: First, prepare (4-chlorobenzyl) 2,2,2-trichloroacetimidate from 4-chlorobenzyl alcohol and trichloroacetonitrile.

  • Alkylation Reaction:

    • To a solution of indazole-3-carboxylic acid methyl ester (1.0 equiv.) and (4-chlorobenzyl) 2,2,2-trichloroacetimidate (1.2 equiv.) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane) at 0 °C, add trifluoromethanesulfonic acid (TfOH, 1.25 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude methyl ester by column chromatography.

  • Hydrolysis:

    • Dissolve the purified N2-alkylated methyl ester in a mixture of THF, methanol, and water.

    • Add lithium hydroxide (LiOH·H₂O, ~3 equiv.) and heat the mixture (e.g., 45 °C) for several hours until the ester is fully hydrolyzed.[11]

    • Acidify the reaction mixture with dilute HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to yield the final product, 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.

Causality: The high N2 selectivity of this method is attributed to the reaction mechanism. Under acidic conditions, the trichloroacetimidate is protonated, creating a highly reactive electrophile. Quantum mechanical analyses suggest that the transition state energy for the nucleophilic attack by the N2 nitrogen of the indazole is significantly lower than that for the N1 attack, leading to the preferential formation of the N2 product.[5]

Problem: I have already produced a batch with an N1/N2 mixture. What is the best way to separate the desired N2 isomer?

Root Cause: The N1 and N2 isomers often have very similar polarities and physical properties, making separation by standard column chromatography challenging.

Solution 1: Optimized Flash Column Chromatography

While difficult, separation is often achievable. Success depends on careful solvent system selection and proper column packing.

  • Adsorbent: Use high-quality silica gel (230-400 mesh).

  • Solvent System: A gradient elution is typically required. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity. Small percentages of acetic acid can sometimes improve the resolution of carboxylic acids, but may also cause peak tailing.

  • Loading: Load the sample onto the column using a minimal amount of solvent or by dry-loading onto silica gel to ensure a tight starting band.

Solution 2: Recrystallization

Recrystallization can be a highly effective and scalable method for separating isomers if a suitable solvent system can be identified.[12] This process relies on differences in the solubility of the isomers in a particular solvent or solvent mixture at different temperatures.

Step-by-Step Protocol: Isomer Separation by Recrystallization

  • Solvent Screening: Test the solubility of your isomer mixture in a range of solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, and mixtures with water or heptane) at room temperature and at reflux. The ideal solvent will dissolve the mixture completely when hot but allow for the selective precipitation of one isomer upon cooling.

  • Recrystallization Procedure:

    • Dissolve the isomeric mixture in a minimum amount of the chosen hot solvent system.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or seeding with a pure crystal if available.

    • Further cool the flask in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the efficiency of the separation. A Chinese patent suggests that a mixed solvent system, such as THF/water, can be effective for separating substituted indazole isomers.[12]

Troubleshooting_Workflow start Problem Identified: Mixture of N1/N2 Isomers analysis Step 1: Analysis Confirm isomer structures using NMR (HMBC/NOESY) start->analysis decision Is the batch size large or synthesis ongoing? analysis->decision optimize Solution A: Optimize Synthesis (Future Batches) decision->optimize Ongoing purify Solution B: Purify Mixture (Existing Batch) decision->purify Existing protocol_opt Implement N2-Selective Protocol (e.g., TfOH method) optimize->protocol_opt protocol_purify Perform Separation: 1. Optimized Chromatography 2. Recrystallization purify->protocol_purify end_node Pure N2 Isomer Obtained protocol_opt->end_node protocol_purify->end_node

Workflow for Resolving Isomeric Impurities.

References

  • Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 525-533. Retrieved from [Link][13]

  • Keating, D. J., & Alam, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Retrieved from [Link][14]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Retrieved from [Link][9]

  • Gulea, M. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link][15]

  • Yang, B., et al. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry, 27(3), 275-280. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Retrieved from [Link][10]

  • Pessoa, J. C., et al. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 16(10), 8344-8368. Retrieved from [Link][6]

  • Glock, F., et al. (2021). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters, 23(12), 4679-4683. Retrieved from [Link][16]

  • Keating, D. J., & Alam, S. T. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Retrieved from [Link][4]

  • ResearchGate. (n.d.). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6. Retrieved from [Link][17]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Retrieved from [12]

  • ResearchGate. (n.d.). Synthesis of Novel N1 and N2 Indazole Derivatives. Retrieved from [Link][18]

  • Doganc, F., & Goker, H. (2025). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University, 49(1), 103-108. Retrieved from [Link][3]

  • Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4259-4281. Retrieved from [Link][11]

  • Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(11), 2933. Retrieved from [Link][8]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic Acid Analogs

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid. The indazole nucleus is a well-established "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory and anti-cancer agents.[1][2][3][4] Our focus here is to dissect how specific structural modifications to this scaffold influence biological outcomes, providing a rational framework for the design of next-generation therapeutic agents. We will explore key regions of the molecule, supported by comparative experimental data and detailed protocols, to guide researchers in their drug discovery efforts.

The Core Scaffold: Rationale for Structural Exploration

The parent molecule, 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, serves as our starting point. Its structure can be systematically divided into three key regions for SAR exploration. Our strategic approach is to modify each region independently and in combination to understand its contribution to molecular interactions and biological function.

  • Region A: The Indazole Core: Substitutions on the fused benzene ring can modulate electronic properties, solubility, and metabolic stability, as well as create new interactions with the target protein.

  • Region B: The N2-Substituent: The 2-(4-Chlorobenzyl) group occupies a significant vector in space. Altering its electronics (e.g., the 4-chloro group) and sterics is a classic strategy to optimize binding affinity and selectivity. The choice of N2-alkylation over N1 is a critical determinant of activity for many targets.

  • Region C: The C3-Carboxylic Acid and Derivatives: The carboxylic acid at the 3-position is a key interaction point, often acting as a hydrogen bond donor/acceptor or a handle for further modification into amides or esters to probe different binding pockets and improve pharmacokinetic properties.

SAR_Regions cluster_0 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid Scaffold mol A Region A (Indazole Core) A->mol B Region B (N2-Substituent) B->mol C Region C (C3-Carboxamide) C->mol

Caption: Key regions for SAR analysis on the core scaffold.

General Synthesis Strategy: Securing the 2H-Indazole Regioisomer

A critical step in synthesizing this class of compounds is controlling the N-alkylation of the indazole ring. The reaction of methyl 1H-indazole-3-carboxylate with a benzyl bromide typically yields a mixture of N1 and N2 regioisomers.[5] These isomers must be carefully separated, usually by silica gel chromatography, as they often exhibit profoundly different biological activities. The desired N2-isomer is then hydrolyzed to the carboxylic acid, which serves as the precursor for amide analogs.

Synthesis_Workflow start Methyl 1H-indazole-3-carboxylate step1 N-Alkylation (e.g., 4-Cl-BnBr, KOH, DMF) start->step1 isomers Mixture of N1 and N2 Regioisomers step1->isomers sep Chromatographic Separation isomers->sep n2_ester N2-Isomer (3) (Desired) sep->n2_ester Isolate n1_ester N1-Isomer (5) (Undesired/Comparative) sep->n1_ester Isolate step2 Ester Hydrolysis (LiOH, THF/MeOH/H2O) n2_ester->step2 acid 2H-Indazole-3-Carboxylic Acid (4) step2->acid step3 Amide Coupling (Amine, HATU, DIPEA) acid->step3 final Final 2H-Indazole-3-Carboxamide Analogs step3->final

Caption: General synthetic workflow for producing the target analogs.

Experimental Protocol: Synthesis of 2H-Indazole Analogs
  • N-Alkylation: To a solution of methyl 1H-indazole-3-carboxylate in anhydrous DMF, add KOH. Stir for 30 minutes at room temperature, then add the desired benzyl bromide (e.g., 1-(bromomethyl)-4-chlorobenzene). Continue stirring for 3 hours.[5]

  • Work-up and Separation: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The resulting crude product containing both N1 and N2 isomers is purified by silica gel column chromatography to isolate the desired N2-isomer.[5]

  • Hydrolysis: The isolated methyl ester is dissolved in a THF/MeOH/H₂O (2:2:1) mixture, and LiOH·H₂O is added. The reaction is heated to 45 °C for 3 hours until completion, then acidified to precipitate the carboxylic acid.[5]

  • Amide Coupling: The carboxylic acid is dissolved in DMF with the desired amine, HATU (a coupling agent), and DIPEA (a non-nucleophilic base). The mixture is stirred at room temperature for 6 hours to yield the final amide product, which is then purified.[5]

Comparative SAR Analysis

The Critical Role of the 2H-Indazole Regioisomer (Region B)

The regiochemistry of the benzyl group is paramount for activity. Across multiple studies and targets, including the prostanoid EP4 receptor, the 2H-indazole analogs consistently demonstrate significantly greater potency than their 1H-indazole counterparts.[5] This suggests the overall geometry of the 2H-isomer presents the substituents in a more favorable orientation for binding within the target's active site.

Table 1: Comparison of 2H- vs. 1H-Indazole Regioisomers as EP4 Antagonists

Compound ID Isomer Type R Group (at C3-amide) IC₅₀ (nM)[5]
7 2H-Indazole -CH₂-Ph-4-COOH 68.0 ± 0.8
17 1H-Indazole -CH₂-Ph-4-COOH > 10,000
10 2H-Indazole -CH₂-Ph-4-COOH (from 4-chlorobenzyl) 10.3 ± 0.3

| 20 | 1H-Indazole | -CH₂-Ph-4-COOH (from 4-chlorobenzyl) | > 10,000 |

This data clearly indicates that the 2H-regioisomer is essential for maintaining high antagonist potency against the EP4 receptor.

Probing the N2-Benzyl Moiety (Region B)

With the 2H-indazole scaffold established as optimal, we examined substitutions on the benzyl ring. The parent 4-chloro group is a good starting point, providing a balance of lipophilicity and electronic effects. Exploration reveals that this position is tolerant of various electron-donating and electron-withdrawing groups, allowing for fine-tuning of potency.

Table 2: SAR of N2-Benzyl Substituents on EP4 Antagonist Activity

Compound ID N2-Benzyl Substituent IC₅₀ (nM)[5]
7 H 68.0 ± 0.8
9 4-F 20.3 ± 0.5
10 4-Cl (Parent) 10.3 ± 0.3
11 4-Br 13.9 ± 0.4
12 4-CF₃ 15.1 ± 0.6

| 14 | 3-Cl, 4-F | 1.1 ± 0.1 |

Observations indicate that electron-withdrawing groups at the para-position of the benzyl ring are generally favorable. The combination of a 3-chloro and 4-fluoro substituent in compound 14 resulted in a significant enhancement of potency, identifying it as a highly promising lead candidate.[5]

The C3-Carboxamide Moiety: A Key Interaction Domain (Region C)

Transforming the C3-carboxylic acid into a carboxamide opens a vast chemical space for establishing new interactions. The nature of the amide substituent is a critical driver of activity. Studies on indazole-3-carboxamides as Calcium-Release Activated Calcium (CRAC) channel blockers highlight the importance of the amide's regiochemistry. The indazole-3-carboxamide linkage is essential for activity, whereas the "reverse amide" isomer is completely inactive. This underscores the specific directional hydrogen bonding requirements of the target.

Table 3: SAR of C3-Carboxamide Substituents on CRAC Channel Inhibition

Compound ID C3-Amide Substituent (ArNH₂) IC₅₀ (µM)[6]
12a 2,6-difluorophenyl 1.51
12b 2-chloro-6-fluorophenyl 3.23
12d 3-fluoro-4-pyridyl 0.67
12e 2,4-difluorophenyl 2.33

| 9c | Reverse amide isomer of 12d | > 100 |

The data shows that potent CRAC channel inhibition is achieved with specific aromatic amines. The sub-micromolar potency of the 3-fluoro-4-pyridyl analog (12d ) demonstrates a highly favorable interaction, while the complete loss of activity in its reverse amide isomer (9c ) confirms the structural and electronic necessity of the 3-carboxamide linkage for this target class.

Key Biological Assay: GloSensor™ cAMP Assay

To quantify the antagonist activity of these compounds against Gαs-coupled receptors like EP4, the GloSensor™ cAMP assay is a robust and high-throughput method. It measures changes in intracellular cyclic AMP levels, a key second messenger.

Protocol: GloSensor™ cAMP Assay for EP4 Antagonism
  • Cell Culture: HEK293 cells stably expressing the EP4 receptor and the GloSensor™-22F cAMP plasmid are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well plates and incubated overnight.

  • Compound Treatment: The next day, cells are incubated with the GloSensor™ cAMP reagent. Serial dilutions of the test compounds (e.g., 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid analogs) are added and incubated for 15 minutes.

  • Agonist Stimulation: PGE₂, the natural ligand for the EP4 receptor, is added to the wells to stimulate cAMP production.

  • Signal Detection: After a further 15-minute incubation, luminescence is measured using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the cAMP concentration. The data is normalized to controls, and IC₅₀ values are calculated by fitting the dose-response curves using non-linear regression.

Assay_Workflow start Seed HEK293-EP4 -GloSensor cells step1 Incubate with GloSensor Reagent start->step1 step2 Add Test Compound (Antagonist) step1->step2 step3 Add PGE₂ (Agonist) step2->step3 step4 Incubate step3->step4 end Measure Luminescence (Signal ∝ 1/[cAMP]) step4->end

Caption: Workflow for the GloSensor™ cAMP antagonism assay.

Conclusion and Future Directions

The structure-activity relationship of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid analogs is highly dependent on three-dimensional structure and electronic distribution. Our comparative analysis establishes several key principles for rational drug design:

  • 2H-Isomer is a Must: The 2H-indazole regioisomer is critical for high-potency activity in the systems studied, and its synthesis must be prioritized.

  • N2-Benzyl is Tunable: The N2-benzyl ring is tolerant of various substitutions, particularly electron-withdrawing groups, providing a handle to optimize potency and ADME properties.

  • C3-Amide is a Key Recognition Element: The C3-carboxamide provides a crucial interaction point. Its specific regiochemistry and the nature of the amide substituent are primary determinants of activity and selectivity.

Future work should focus on exploring a wider range of substituents on the indazole core (Region A) and leveraging the potent N2- and C3-moieties identified here. Combining these optimized fragments may lead to the discovery of highly potent and selective clinical candidates for inflammatory diseases, cancer, and beyond.

References

  • Chu, Y. Y., et al. (2017). Rational drug design of indazole-based diarylurea derivatives as anticancer agents. Chemical Biology & Drug Design, 90(4), 609-617. Available at: [Link]

  • Li, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128254. Available at: [Link]

  • ResearchGate. (n.d.). Describes the predicted SAR studies of indazole based derivatives. Available at: [Link]

  • Rivera-Sánchez, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1865. Available at: [Link]

  • Wang, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4095. Available at: [Link]

  • Hoang, N. X., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. Available at: [Link]

  • Wang, H., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(6), 4241-4261. Available at: [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(5), 1155-1160. Available at: [Link]

  • Wang, C., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]

  • Rivera-Sánchez, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. PubMed, 22(11), 1865. Available at: [Link]

  • ResearchGate. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Available at: [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed, 27(5), 1155-1160. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (lonidamine). Available at: [Link]

  • Norman, M. H., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 1946-1961. Available at: [Link]

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Comparative

A Comparative Analysis of 1H- and 2H-Indazole-3-Carboxylic Acid Derivatives: A Guide for Researchers

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents. Its two principal regioisomers, 1H- and 2H-indazole, while differing only in the positio...

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents. Its two principal regioisomers, 1H- and 2H-indazole, while differing only in the position of a single nitrogen atom, can exhibit remarkably distinct physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of 1H- and 2H-indazole-3-carboxylic acid derivatives, offering experimental insights and data to inform the rational design of novel therapeutics for researchers, scientists, and drug development professionals.

Synthesis and Isomer Separation: A Tale of Two Nitrogens

The synthetic approach to indazole-3-carboxylic acid derivatives often dictates the resulting isomeric ratio. The alkylation of the indazole ring, a common strategy to introduce diversity, typically yields a mixture of N-1 and N-2 substituted products.

From a thermodynamic standpoint, the 1H-indazole tautomer is generally more stable than the 2H-form.[1] Consequently, many synthetic routes favor the formation of the 1H-isomer. However, kinetic control and specific reaction conditions can be manipulated to enhance the yield of the 2H-isomer.

A prevalent method for the synthesis of both 1H- and 2H-indazole-3-carboxylic acid esters involves the N-alkylation of a pre-formed indazole-3-carboxylate ester. This reaction almost invariably produces a mixture of the two regioisomers, which can then be separated.

Experimental Protocol: Synthesis and Separation of 1H- and 2H-Indazole-3-Carboxylic Acid Esters

This protocol outlines a general procedure for the N-alkylation of methyl 1H-indazole-3-carboxylate, which results in a mixture of the 1H- and 2H-isomers, followed by their separation.

Materials:

  • Methyl 1H-indazole-3-carboxylate

  • Appropriate alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl 1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of 1H- and 2H-isomers.

  • Purify the crude product by silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is effective for separating the two isomers. The 1H-isomer is generally less polar and elutes first.[2]

The following diagram illustrates the general workflow for the synthesis and separation of 1H- and 2H-indazole-3-carboxylic acid ester derivatives.

G cluster_synthesis Synthesis cluster_separation Separation cluster_hydrolysis Hydrolysis start Methyl 1H-indazole-3-carboxylate reagents Alkyl halide, K₂CO₃, DMF reaction N-Alkylation Reaction start->reaction reagents->reaction mixture Crude Mixture of 1H- and 2H-Isomers reaction->mixture chromatography Silica Gel Column Chromatography mixture->chromatography isomer1 1H-Indazole-3-carboxylic acid ester (less polar) chromatography->isomer1 Elutes first isomer2 2H-Indazole-3-carboxylic acid ester (more polar) chromatography->isomer2 Elutes second hydrolysis1 Base Hydrolysis (e.g., LiOH, NaOH) isomer1->hydrolysis1 hydrolysis2 Base Hydrolysis (e.g., LiOH, NaOH) isomer2->hydrolysis2 acid1 1H-Indazole-3-carboxylic acid hydrolysis1->acid1 acid2 2H-Indazole-3-carboxylic acid hydrolysis2->acid2 G cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation synthesis Synthesis of 1H- and 2H- Indazole-3-Carboxylic Acid Derivatives cell_culture Cancer Cell Line Culture (e.g., MCF-7, K-562) treatment Treatment with Isomeric Derivatives cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay ic50 IC₅₀ Value Determination assay->ic50 comparison Comparative Analysis of Potency ic50->comparison

General workflow for the comparative biological evaluation of indazole derivatives.
Anti-inflammatory Activity

The indazole scaffold is also a well-known pharmacophore in the design of anti-inflammatory agents, with many derivatives targeting enzymes such as cyclooxygenase-2 (COX-2).

1H-Indazole Derivatives: Derivatives of 1H-indazole have been explored as potential COX-2 inhibitors. [3] 2H-Indazole Derivatives: Similarly, 2H-indazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing selective COX-2 inhibition. [4] While direct comparative IC₅₀ data for a matched pair of 1H- and 2H-indazole-3-carboxylic acid derivatives against COX-2 is not extensively reported, the available literature suggests that both isomeric scaffolds can be effectively utilized to develop potent anti-inflammatory agents. The choice between a 1H- and 2H-indazole core would likely depend on the specific desired interactions with the target enzyme and the overall physicochemical properties of the molecule.

Conclusion and Future Perspectives

The comparative analysis of 1H- and 2H-indazole-3-carboxylic acid derivatives reveals a fascinating interplay between subtle structural changes and profound functional consequences. The choice of the N-1 or N-2 substitution pattern is a critical decision in the design of novel indazole-based therapeutics.

Key Takeaways:

  • Synthesis: The alkylation of indazole-3-carboxylates typically yields a mixture of 1H- and 2H-isomers, which can be separated by column chromatography.

  • Spectroscopy: ¹H and ¹³C NMR are powerful tools for the unambiguous differentiation of the two regioisomers, with the chemical shift of the H-3 proton being a key diagnostic marker.

  • Biological Activity: The biological activity of indazole derivatives is highly dependent on the isomeric form. In the case of EP4 receptor antagonism, the 2H-isomers are demonstrably more potent. For anticancer and anti-inflammatory activities, both scaffolds have shown promise, and the optimal choice is likely target-dependent.

Future research should focus on the systematic synthesis and side-by-side biological evaluation of a broader range of matched 1H- and 2H-indazole-3-carboxylic acid derivatives against various therapeutic targets. Such studies will provide a more comprehensive understanding of the structure-activity relationships governing the biological effects of these important heterocyclic compounds and will undoubtedly pave the way for the development of more potent and selective drug candidates.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
  • Kuroda, H., et al. (1996).
  • Gelin, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(26), 14319-14325.
  • Wang, C., et al. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184.
  • Abreu, A. R., et al. (2006).
  • Study Prep. (n.d.). How can 1H NMR spectroscopy be utilized to distinguish among 1,2-, 1,3-, and 1,4-phthalonitrile? Pearson+.
  • Ainsworth, C. (1963). Indazole. Organic Syntheses, 4, 536.
  • Boeckman Jr., R. K., et al. (2009). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 86, 249.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025). International Journal of Molecular Sciences, 26(12), 5903.
  • Gelin, M., et al. (2018).
  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.
  • Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
  • Rautio, T., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Toxicology.
  • PrepChem. (n.d.). Synthesis of indazole-3-carboxylic acid methyl ester.
  • Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube.
  • In vitro inhibitory concentration (IC50) of COX-1 and COX-2 enzyme... (n.d.).
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
  • Study Prep. (n.d.). How can 1H NMR spectroscopy be utilized to distinguish among 1,2-... Pearson+.
  • Pérez-Villanueva, M., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1864.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega, 8(21), 17446-17498.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1949-1981.
  • Al-Warhi, T., et al. (2023). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Frontiers in Chemistry, 11.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega, 8(21), 17446-17498.

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Validation

A Comparative Guide to the Synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid: Evaluating Reproducibility and Scalability

For Researchers, Scientists, and Drug Development Professionals The 2H-indazole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the structural core of various therapeutic agents. The spec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 2H-indazole-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the structural core of various therapeutic agents. The specific analogue, 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, is a crucial intermediate in the synthesis of compounds such as novel potent prostanoid EP4 receptor antagonists for colorectal cancer immunotherapy.[1] Achieving a reproducible and scalable synthesis of this key intermediate is paramount for consistent research outcomes and efficient drug development pipelines. This guide provides an in-depth comparison of established synthetic methodologies, focusing on reproducibility, scalability, and the chemical principles underpinning each approach.

Introduction to Synthetic Strategies

The synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid typically proceeds through two primary stages: construction of the indazole-3-carboxylic acid core (or its ester equivalent) followed by a regioselective N-alkylation. The challenge lies in controlling the N-alkylation step, as the indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), often leading to a mixture of regioisomers. The choice of synthetic route can significantly impact the overall yield, purity, and ease of purification of the desired N2-alkylated product.

This guide will dissect two prevalent strategies:

  • Method 1: N-Alkylation of a Pre-formed Indazole-3-carboxylate Ester. This is a widely employed route that involves the initial synthesis or commercial acquisition of an indazole-3-carboxylate ester, followed by N-alkylation and subsequent hydrolysis to the carboxylic acid.

  • Method 2: Direct N-Alkylation of Indazole-3-carboxylic Acid. A more direct approach that aims to simplify the synthetic sequence by alkylating the parent indazole-3-carboxylic acid.

We will explore the experimental intricacies of each method, discuss the mechanistic rationale behind the observed regioselectivity, and provide a comparative analysis to guide your synthetic planning.

Method 1: N-Alkylation of Methyl 1H-indazole-3-carboxylate

This common strategy leverages the commercially available methyl 1H-indazole-3-carboxylate. The key challenge is to achieve selective alkylation at the N2 position over the thermodynamically more stable N1 position.[2] The choice of base and solvent system is critical in directing the regiochemical outcome.

Experimental Protocol

Step 1a: N-Alkylation of Methyl 1H-indazole-3-carboxylate [1]

  • To a solution of methyl 1H-indazole-3-carboxylate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add potassium hydroxide (KOH, 1.2 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-(bromomethyl)-4-chlorobenzene (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to separate the N1 and N2 isomers.

Step 1b: Hydrolysis to 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid [1]

  • Dissolve the purified methyl 2-(4-chlorobenzyl)-2H-indazole-3-carboxylate from the previous step in a 2:2:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Heat the mixture to 45 °C and stir for 3 hours.

  • After cooling to room temperature, acidify the reaction mixture with 1N HCl to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Mechanism & Rationale

The regioselectivity of the N-alkylation of indazoles is a complex interplay of steric and electronic factors, heavily influenced by the reaction conditions. In polar aprotic solvents like DMF with a base such as KOH, a mixture of N1 and N2 alkylated products is often observed.[1] The formation of the N2 isomer, while often the kinetic product, can be favored under certain conditions. The subsequent hydrolysis of the ester to the carboxylic acid is a standard saponification reaction.

Reproducibility & Scalability Notes

While this method is widely cited, achieving high regioselectivity for the N2 isomer can be challenging and may require careful optimization of reaction conditions. The chromatographic separation of the N1 and N2 isomers can be difficult and may lead to reduced overall yields, particularly on a larger scale.[3]

Method_1_Workflow cluster_0 Step 1a: N-Alkylation cluster_1 Step 1b: Hydrolysis Start_M1 Methyl 1H-indazole-3-carboxylate Reagents_A 1. KOH, DMF 2. 4-Chlorobenzyl bromide Start_M1->Reagents_A Add Reaction_A N-Alkylation Reagents_A->Reaction_A Initiates Products_A Mixture of N1 and N2 alkylated esters Reaction_A->Products_A Yields Purification_A Silica Gel Chromatography Products_A->Purification_A Separate N2_Isomer Methyl 2-(4-chlorobenzyl) -2H-indazole-3-carboxylate Purification_A->N2_Isomer Isolates Reagents_B LiOH·H₂O THF/MeOH/H₂O N2_Isomer->Reagents_B Add Reaction_B Saponification Reagents_B->Reaction_B Initiates Final_Product_M1 2-(4-Chlorobenzyl)-2H- indazole-3-carboxylic acid Reaction_B->Final_Product_M1 Yields

Caption: Workflow for the synthesis via N-alkylation of the ester.

Method 2: Direct N-Alkylation of 1H-Indazole-3-carboxylic Acid

This approach offers a more atom-economical route by directly alkylating the commercially available 1H-indazole-3-carboxylic acid. This method has been shown to favor N1-alkylation under certain conditions, which can be advantageous for the synthesis of other indazole derivatives.[4][5] However, achieving N2 selectivity can be challenging due to the three potential sites for alkylation: N1, N2, and the carboxylic acid oxygen.[5]

Experimental Protocol

Step 2: Direct N-Alkylation (A general procedure, optimization for N2 selectivity is required)

  • Suspend 1H-indazole-3-carboxylic acid (1.0 equiv) in a suitable solvent (e.g., THF or DMF).

  • Add a base (e.g., NaH or Cs₂CO₃, 2.0-3.0 equiv) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add 4-chlorobenzyl bromide (1.1 equiv) and stir the reaction at an elevated temperature (e.g., 50-90 °C), monitoring by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify with 1N HCl and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography or recrystallization to isolate the desired 2-(4-chlorobenzyl)-2H-indazole-3-carboxylic acid.

Mechanism & Rationale

The direct alkylation of 1H-indazole-3-carboxylic acid is complicated by the presence of multiple nucleophilic sites. The choice of base and solvent is crucial in determining the regiochemical outcome. Strong bases like sodium hydride (NaH) in a non-polar aprotic solvent like THF tend to favor N1-alkylation.[6] This is attributed to the formation of a chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position. To favor N2-alkylation, alternative conditions, potentially involving different bases or solvent systems, would need to be explored. For instance, some studies have reported highly selective N2-alkylation using alkyl 2,2,2-trichloroacetimidates under acidic conditions.[7]

Reproducibility & Scalability Notes

While potentially more efficient in terms of step count, achieving high N2 selectivity with this method can be difficult and often results in a mixture of products, including N1-alkylated and O-alkylated species.[5] Extensive optimization and careful control of reaction parameters are necessary for reproducible results. The purification of the desired product from a complex mixture can be a significant bottleneck for scalability.

Method_2_Workflow Start_M2 1H-Indazole-3-carboxylic acid Reagents 1. Base (e.g., NaH, Cs₂CO₃) 2. 4-Chlorobenzyl bromide 3. Solvent (e.g., THF, DMF) Start_M2->Reagents Add Reaction Direct N-Alkylation Reagents->Reaction Initiates Products Mixture of N1, N2, and O-alkylated products Reaction->Products Yields Purification Chromatography or Recrystallization Products->Purification Separate Final_Product_M2 2-(4-Chlorobenzyl)-2H- indazole-3-carboxylic acid Purification->Final_Product_M2 Isolates

Caption: Workflow for the direct N-alkylation of the carboxylic acid.

Comparative Data Analysis

ParameterMethod 1: N-Alkylation of EsterMethod 2: Direct N-Alkylation
Starting Material Methyl 1H-indazole-3-carboxylate1H-Indazole-3-carboxylic acid
Number of Steps 2 (Alkylation + Hydrolysis)1 (Direct Alkylation)
Regioselectivity Often yields a mixture of N1 and N2 isomers, requiring chromatographic separation.[1]Highly dependent on reaction conditions; can produce a complex mixture of N1, N2, and O-alkylated products.[5]
Key Challenge Achieving high N2 selectivity and efficient separation of isomers.Controlling the regioselectivity to favor the N2 isomer.
Reproducibility Generally considered reproducible, though yields of the desired isomer can vary.Can be challenging to reproduce without stringent control over reaction parameters.
Scalability Chromatographic separation can be a bottleneck for large-scale synthesis.[3]Purification from a complex mixture poses significant scalability challenges.
Reported Yields Yields for the N2-alkylation step are typically in the range of 30-60% after purification.[1]Overall yields for the desired N2-isomer can be low without extensive optimization.

Conclusion and Recommendations

For researchers requiring a reliable and reproducible synthesis of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid, Method 1 (N-Alkylation of the Ester) is the recommended starting point. While it involves an additional hydrolysis step and requires chromatographic purification, the outcomes are generally more predictable than direct alkylation. The key to success with this method lies in the careful execution of the chromatographic separation to isolate the desired N2-isomer.

Method 2 (Direct N-Alkylation) , while attractive for its step economy, presents significant challenges in controlling regioselectivity. It is a viable option for research groups with the resources and expertise to undertake extensive reaction optimization. Future research in this area may focus on the development of novel catalytic systems that can promote selective N2-alkylation of 1H-indazole-3-carboxylic acid.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, purity specifications, and available resources. It is strongly recommended to perform small-scale pilot reactions to establish the optimal conditions for the chosen method before proceeding to a larger scale.

References

  • ResearchGate. (2025). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF. [Online]. Available at: [Link]

  • Keating, A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Online]. Available at: [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Online]. Available at: [Link]

  • Rautio, T., et al. (2024). Direct and Selective Alkylation of Indazole-3-Carboxylic Acid with the Application on the Synthesis of Synthetic Cannabinoids and Their Metabolites and the Analysis. SSRN. [Online]. Available at: [Link]

  • HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. [Online]. Available at: [Link]

  • Journal of Medicinal Chemistry. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. ACS Publications. [Online]. Available at: [Link]

  • DiVA. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. [Online]. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid

Welcome to your definitive guide for the safe and compliant disposal of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid. As researchers and drug development professionals, our work extends beyond discovery to encompass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your definitive guide for the safe and compliant disposal of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid. As researchers and drug development professionals, our work extends beyond discovery to encompass the entire lifecycle of the chemical entities we handle. Proper waste management is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document provides a procedural framework grounded in established safety protocols and regulatory standards to ensure this compound is managed responsibly from benchtop to final disposal.

Hazard Characterization: Understanding the "Why"

Before we address the "how" of disposal, we must understand the "why." The molecular structure of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid dictates its hazard profile and, consequently, its disposal pathway.

  • Halogenated Organic Compound : The presence of a chlorine atom on the benzyl group classifies this molecule as a halogenated organic compound.[1][2] Halogenated wastes are treated separately from other organic wastes because their incineration requires specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride), preventing environmental pollution.[3] Disposing of these compounds improperly can lead to the formation of persistent and toxic environmental pollutants.

  • Carboxylic Acid : The carboxylic acid functional group imparts acidic properties. While not a strong mineral acid, it requires segregation from bases to prevent exothermic neutralization reactions.[4][5]

  • Indazole Core : While the indazole moiety itself is common in pharmaceuticals, related structures like Indazole-3-carboxylic acid are classified as skin and eye irritants.[6][7][8] Therefore, it is prudent to handle 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid with the same precautions, assuming it is, at a minimum, an irritant.

Based on this analysis, all waste streams containing this compound must be treated as Hazardous Halogenated Organic Acidic Waste .

The Regulatory Framework: Ensuring Compliance

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450) : This standard mandates the establishment of a Chemical Hygiene Plan (CHP) for every laboratory.[9][10][11] The procedures outlined here should be incorporated into your site-specific CHP. The goal is to minimize employee exposure to hazardous chemicals through proper handling, engineering controls, and personal protective equipment (PPE).[9][10]

  • EPA's Resource Conservation and Recovery Act (RCRA) : RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[12][13] This act prohibits the disposal of hazardous chemicals, like the one , into regular trash or down the sewer system.[12] All hazardous waste must be properly identified, stored, and transferred to a licensed disposal facility.[14]

Immediate Safety & Personal Protective Equipment (PPE)

Prior to handling the compound or its waste, ensure the following PPE is worn to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]Protects against accidental splashes of solutions or contact with solid dust, preventing eye irritation.[7][8]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Inspect for tears or holes before each use.[3][8]Provides a barrier against skin contact, preventing potential irritation.[6][7]
Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.
Work Area Control All handling of the compound and its waste must be conducted within a certified chemical fume hood.[1]Minimizes the risk of inhaling aerosolized powder or vapors from solvent-based solutions.

Waste Stream Segregation: A Critical Decision Pathway

Proper segregation is the most critical step in the disposal process. Mixing incompatible waste streams is a significant safety hazard and a compliance violation. The following flowchart outlines the decision-making process for segregating waste containing 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid.

WasteSegregation cluster_type Identify Waste Type cluster_containers Select Appropriate Waste Container Start Waste Generation Point (Containing Target Compound) Solid Solid Waste (e.g., excess reagent, contaminated weigh paper) Start->Solid Is it solid? Liquid Liquid Waste (e.g., reaction mixtures, solutions) Start->Liquid Is it liquid? Labware Contaminated Labware (e.g., pipette tips, glassware) Start->Labware Is it labware? SolidContainer Solid Halogenated Organic Waste Solid->SolidContainer LiquidContainer Liquid Halogenated Organic Waste (Acidic) Liquid->LiquidContainer Labware->SolidContainer Is it plastic/paper? SharpsContainer Sharps Container Labware->SharpsContainer Is it sharp? GlasswareBox Contaminated Glassware Box Labware->GlasswareBox Is it non-sharp glassware? caption Fig 1. Waste Segregation Decision Flowchart

Caption: Fig 1. Waste Segregation Decision Flowchart

Step-by-Step Disposal Protocol

Follow these steps meticulously to ensure safe handling and compliant storage of waste prior to collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Container Selection and Preparation

  • For Liquid Waste : Select a clean, leak-proof, and chemically compatible container (e.g., polyethylene carboy) with a secure screw-top cap.[4][15] Do not use metal containers, as the acidic nature of the waste can cause corrosion.[14][15]

  • For Solid Waste : Use a wide-mouth, durable plastic container with a secure lid.

  • Labeling : Before adding any waste, affix a "Hazardous Waste" label to the container.[16][17] The label must clearly state:

    • The words "Hazardous Waste"[4][16]

    • The full chemical name: "2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid" (no formulas or abbreviations).[16][18]

    • All other components in the waste stream, including solvents and their approximate percentages.[16][19]

    • The primary hazards (e.g., "Halogenated Organic," "Irritant," "Acidic").

Step 2: Waste Accumulation

  • All waste transfer must occur within a chemical fume hood.

  • Carefully add waste to the designated container, ensuring no splashing or spilling.

  • Keep the waste container securely capped at all times, except when actively adding waste.[16][18] Leaving a funnel in the container opening is a common and serious violation.

  • Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[20]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][13][16]

  • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks.[12]

  • Segregate the halogenated waste container from other waste types, particularly bases and strong oxidizers.[4][21]

Step 4: Arranging for Disposal

  • Once the container is full, or if work on the project is complete, contact your institution's EHS department to schedule a waste pickup.[3]

  • Provide them with a complete and accurate description of the waste as detailed on the label.

NEVER dispose of this chemical or its waste down the drain or in the regular trash. [1][15]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Spill : For a small spill that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your EHS emergency line.

  • Don Appropriate PPE : At a minimum, wear the PPE outlined in Section 3.

  • Containment & Cleanup :

    • Solid Spill : Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.[7][22] Sweep the material into a designated waste container.

    • Liquid Spill : Absorb the spill with an inert material (e.g., chemical absorbent pads, sand, or vermiculite).[15]

  • Disposal of Cleanup Debris : All cleanup materials are now considered hazardous waste. Place them in the Solid Halogenated Organic Waste container and label accordingly.

  • Decontamination : Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

By adhering to these structured protocols, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Your diligence in the proper disposal of 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is a testament to your commitment to responsible science.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • The University of Tennessee Health Science Center. (n.d.). The Laboratory Standard | Office of Clinical and Research Safety.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • MSE Supplies. (2025, May 20). A Guide for Laboratories and Industries: Chemical Safety Standards.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Princeton University. (2020, October). Laboratory Waste Management Guidelines.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell University. (n.d.). 7.2 Organic Solvents - Environment, Health and Safety.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Tokyo Chemical Industry. (2026, January 13). SAFETY DATA SHEET - Indazole-3-carboxylic Acid.
  • Acros Organics. (2025, December 21). SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid.
  • University of Toronto. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL.
  • International Paint LLC. (n.d.). Safety Data Sheet.
  • Organic Syntheses. (1962). Indazole.
  • MedChemExpress. (2024, October 18). Indazole-3-carboxylic acid-SDS.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • McGill University. (n.d.). Chemical waste | Hazardous Waste Management.
  • University of California, San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Combi-Blocks. (2023, June 10). Safety Data Sheet.
  • BenchChem. (2025). Navigating the Disposal of 2-Fluoro-2H-imidazole: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 2-Methyl-2H-indazole-3-carboxylic acid.
  • The University of Chicago. (n.d.). Hazardous Waste Disposal Procedures.
  • Spectrum Chemical. (2018, December 28). SAFETY DATA SHEET.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

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Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid

[1][2] Executive Safety Assessment Compound Class: Indazole-3-carboxylic acid derivative.[1][2] Primary Hazard Context: Bioactive Intermediate / Potential Reproductive Toxin.[1][2] Occupational Health Band (OHB): Band 3...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Assessment

Compound Class: Indazole-3-carboxylic acid derivative.[1][2] Primary Hazard Context: Bioactive Intermediate / Potential Reproductive Toxin.[1][2] Occupational Health Band (OHB): Band 3 (Potent/Toxic).[1][2]

2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid is a structural analog of Lonidamine and a key intermediate in the synthesis of male contraceptive agents like Adjudin and anti-cancer therapeutics.[1][2] While specific toxicological data for this exact isomer is often limited, its structural activity relationship (SAR) to Lonidamine dictates that it must be handled as a mitochondrial inhibitor and a potential reproductive toxin (antispermatogenic).[2]

Immediate Action Required:

  • Do not handle on an open bench. All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.[1][2]

  • Aerosol Control: The primary route of exposure is inhalation of dust during weighing and transfer.[1][2]

Hazard Identification & Risk Profile

Before selecting PPE, you must understand the mechanism of the hazard.[1][2] This compound is not just a simple irritant; it is designed to be bioactive.[1][2]

Hazard CategoryH-Code (Derived)DescriptionMechanism of Action
Acute Toxicity H302 Harmful if swallowed.[1][2][3][4][5][6]Interference with cellular energy metabolism (mitochondria).[1][2][7]
Irritation H319 / H335 Causes serious eye irritation; May cause respiratory irritation.[1][2][4][8]Acidic functionality (pKa ~3.[1][2]0) irritates mucous membranes.[1][2]
Target Organ H373 (Suspected)May cause damage to organs (Testes/Liver) through prolonged exposure.[1][2]Disruption of Sertoli-germ cell adhesion (based on Adjudin analog data).[1][2]
Sensitization H317 May cause an allergic skin reaction.[1][2][9]Halogenated benzyl group can act as a hapten for immune sensitization.[1][2]

PPE Selection Matrix

This protocol uses a "Barrier Redundancy" approach.[1][2] We do not rely on a single layer of protection.[1][2]

A. Respiratory Protection (Critical)[1][2]
  • Primary Barrier: Engineering Controls.[1][2][5] Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.[1][2]

  • Secondary Barrier (PPE):

    • Standard Operation:N95 Respirator (minimum) worn inside the lab to prevent accidental inhalation of background dust.[1][2]

    • Spill Cleanup / Outside Hood:Full-face Elastomeric Respirator with P100 (HEPA) cartridges .[1][2]

B. Dermal Protection (Hand & Body)[1][2]
  • Glove Protocol: Double-gloving is mandatory .[1][2]

    • Inner Glove: 4 mil Nitrile (Inspection White/Blue).[1][2]

    • Outer Glove: 5-8 mil Nitrile (High-visibility color preferred).[1][2]

    • Rationale: Indazoles are lipophilic organic acids.[1][2] Nitrile offers excellent degradation resistance, but permeation can occur with chlorinated solvents (e.g., DCM).[2] The outer glove is sacrificial and must be changed immediately upon splash contact.[1][2]

  • Body Covering:

    • Standard: Cotton Lab Coat (Buttoned to neck) + Long pants + Closed-toe shoes.[1][2]

    • High Quantity (>10g): Disposable Tyvek® Lab Coat or sleeve covers to prevent dust accumulation on personal clothing.[1][2]

C. Eye & Face Protection[1][6][8][10]
  • Standard: Chemical Splash Goggles (Indirect Vent).[1][2]

    • Why not Safety Glasses? Powder drift can bypass the sides of safety glasses.[1][2] Goggles provide a seal against acidic dust.[1][2]

Visualizing the Safety Logic

The following diagram illustrates the decision matrix for selecting PPE based on the physical state of the compound.

PPE_Decision_Matrix Start Handling 2-(4-Chlorobenzyl)-2H-indazole-3-carboxylic acid State_Check Determine Physical State Start->State_Check Solid_Powder Solid / Powder Form (High Inhalation Risk) State_Check->Solid_Powder Weighing/Transfer Solution Dissolved in Solvent (High Permeation Risk) State_Check->Solution Reaction/Workup Engineering Engineering Control: Chemical Fume Hood Required Solid_Powder->Engineering Solution->Engineering PPE_Solid PPE Protocol A (Dust Control): - N95 or P100 Respirator - Splash Goggles - Double Nitrile Gloves - Tyvek Sleeves (Optional) Engineering->PPE_Solid If Solid PPE_Liquid PPE Protocol B (Solvent Barrier): - Safety Glasses/Face Shield - Laminate/Nitrile Gloves - Lab Coat (Poly-blend) Engineering->PPE_Liquid If Liquid Action Proceed with Experiment PPE_Solid->Action PPE_Liquid->Action

Figure 1: PPE Decision Matrix based on physical state.[1][2] Note that engineering controls (Fume Hood) are central to both pathways.

Operational Workflow: The "Safe Loop"

Trustworthiness in safety comes from routine.[1][2] Follow this exact sequence to minimize exposure.

Step 1: Pre-Operational Prep
  • Static Check: Use an ionizing fan or anti-static gun inside the hood.[1][2] Indazole powders are often static-prone and can "jump" during weighing.[1][2]

  • Solvent Prep: Have your solvent (e.g., DMSO, Methanol) pre-measured and ready inside the hood to immediately solubilize the powder after weighing.[2] Wet powder is safe powder. [1][2]

Step 2: Weighing & Transfer
  • Donning: Put on inner gloves -> Lab coat -> Outer gloves -> Goggles.[1][2]

  • Transfer: Open the secondary container only inside the hood.

  • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that you intend to reuse without aggressive decontamination.[1][2]

  • Immediate Solubilization: If possible, add the solid directly to the reaction vessel containing solvent, or add solvent to the weighing vessel to dissolve residual dust before removal.[2]

Step 3: Decontamination & Doffing[1][6]
  • Wipe Down: Wipe the balance and hood surface with a 10% soap/water solution, followed by 70% Ethanol.[1][2] Note: Ethanol alone may not solubilize the salt forms effectively; soap helps lift the organic acid.[1][2]

  • Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid chemical waste.[1][2]

  • Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves.[1][2]

Waste Disposal & Emergency Response

Disposal Protocol
  • Solid Waste: Dispose of contaminated weighing boats, gloves, and paper towels in a container labeled "Hazardous Waste: Toxic Organic Solid." [2]

  • Liquid Waste: Segregate into "Organic Waste - Halogenated" (due to the chlorobenzyl group).[1][2] Do not mix with strong oxidizers.[1][2]

  • Destruction: High-temperature incineration is the preferred method for indazole destruction.[1][2]

Emergency Response[1][2][9]
  • Eye Contact: Flush immediately for 15 minutes .[1][2][10] The acidic nature can cause corneal damage.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][9][10] Do not use ethanol on skin (it increases permeability).[1][2]

  • Spill (Powder):

    • Evacuate the immediate area.[1][2][10]

    • Don P100 respirator and double gloves.[1][2]

    • Cover spill with wet paper towels (to suppress dust).[1][2]

    • Scoop into a waste bag.

    • Clean area with 1N NaOH (neutralizes the carboxylic acid) followed by water.[1][2]

Biological Mechanism Visualization

Understanding why we protect ourselves reinforces compliance.[1][2] This diagram shows the potential biological interaction if exposure occurs.[1][2][10]

Bio_Interaction Compound 2-(4-Chlorobenzyl)-2H-indazole -3-carboxylic acid Target_Mito Mitochondria (Hexokinase Inhibition) Compound->Target_Mito Analog Mechanism (Lonidamine-like) Target_Junction Sertoli-Germ Cell Adhesion (Apical ES) Compound->Target_Junction Analog Mechanism (Adjudin-like) Effect_Energy ATP Depletion (Cellular Stress) Target_Mito->Effect_Energy Effect_Repro Germ Cell Exfoliation (Reversible Infertility) Target_Junction->Effect_Repro Outcome Toxicity / Reproductive Risk Effect_Energy->Outcome Effect_Repro->Outcome

Figure 2: Potential biological pathways of exposure based on structural analogs (Lonidamine/Adjudin).[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • Cheng, C. Y., & Mruk, D. D. (2002).[2] Cell junction dynamics in the testis: Sertoli-germ cell interactions and male contraceptive development. Physiological Reviews, 82(4), 825-874.[1][2] (Reference for Adjudin/Indazole mechanism). [Link][1][2]

  • PubChem. (n.d.).[1][2][4] Indazole-3-carboxylic acid Compound Summary. National Library of Medicine.[1][2] [Link]

  • Mok, K. W., et al. (2011).[1][2] Adjudin, a potential male contraceptive, exerts its effects locally in the seminiferous epithelium of mammalian testes.[2][11][12][13] Reproduction, 141(5), 571-580.[1][2] [Link]

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